Benzo[b]thiophene-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVHWEJAHDLSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359993 | |
| Record name | benzo[b]thiophene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10134-95-9 | |
| Record name | benzo[b]thiophene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10134-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzo[b]thiophene-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-4-carboxylic acid is a heterocyclic aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science. As a derivative of benzo[b]thiophene, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of a wide array of compounds with potential therapeutic applications. Its unique structural features, combining a benzene ring fused to a thiophene ring with a carboxylic acid moiety at the 4-position, impart specific chemical and physical properties that are crucial for its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and established experimental protocols for its synthesis and purification.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂S | [1] |
| Molar Mass | 178.21 g/mol | [2] |
| Melting Point | 188-189 °C | [2] |
| Boiling Point | 376.2 ± 15.0 °C (Predicted) | [2] |
| Density | 1.419 ± 0.06 g/cm³ (at 20 °C) | [2] |
| pKa | 3.34 ± 0.10 (Predicted) | |
| XlogP | 2.5 (Predicted) | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as a characteristic downfield signal for the carboxylic acid proton. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronic properties of the bicyclic ring system.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm, which is characteristic of carboxylic acid protons and is subject to concentration and solvent effects. This signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange.[4]
-
Aromatic Protons (Ar-H): The protons on the benzo[b]thiophene core will appear in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern. For the 4-carboxylic acid isomer, complex splitting patterns (doublets, triplets, or multiplets) are expected due to spin-spin coupling between adjacent protons. Long-range couplings between protons on the thiophene and benzene rings have been observed in benzo[b]thiophene derivatives.[5]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the nine carbon atoms in their unique chemical environments.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region, typically between 165 and 185 ppm.[6]
-
Aromatic and Thiophene Carbons: The carbon atoms of the benzo[b]thiophene ring system will appear in the aromatic region, generally between 110 and 145 ppm. The carbon atom attached to the carboxylic acid group (C4) and the quaternary carbons at the ring fusion will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The infrared spectrum is a powerful tool for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding.[7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 (strong) | The exact position is influenced by conjugation and hydrogen bonding.[7] |
| C=C Stretch (Aromatic) | ~1600, 1585, 1500, 1450 | Multiple bands are characteristic of the aromatic system. |
| C-O Stretch | 1320 - 1210 | |
| O-H Bend | 1440 - 1395 and 950 - 910 |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the aromatic benzo[b]thiophene core and the carboxylic acid functionality.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The acidity of the carboxylic proton allows for salt formation with bases.
-
Electrophilic Aromatic Substitution: The benzo[b]thiophene ring system is susceptible to electrophilic attack. The position of substitution will be directed by the existing carboxylic acid group and the inherent reactivity of the bicyclic system. The electron-withdrawing nature of the carboxylic acid group will generally deactivate the ring towards electrophilic substitution.
-
Reactions at the Thiophene Ring: The thiophene ring can participate in various coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents. Lithiation of the benzo[b]thiophene core, followed by reaction with an electrophile, is a common strategy for functionalization.[8]
Experimental Protocols
Synthesis of this compound
A common synthetic route to prepare this compound involves the carboxylation of a suitable precursor, such as 4-bromobenzo[b]thiophene, via a Grignard reaction or a metal-catalyzed carbonylation reaction. A general workflow for such a synthesis is depicted below.
Detailed Experimental Protocol (Hypothetical, based on general procedures):
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine. Add a solution of 4-bromobenzo[b]thiophene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent to -78 °C and pour it over crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For carboxylic acids like this compound, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
General Recrystallization Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, water, or mixtures thereof) to find a suitable recrystallization solvent or solvent pair.[9]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Role in Drug Development and Signaling Pathways
The benzo[b]thiophene scaffold is a key structural motif in a number of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[6] While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are being investigated for their potential to interact with various biological targets.
For instance, derivatives of benzo[b]thiophene-2-carboxylic acid have been shown to have antitubercular activity, with molecular docking studies suggesting they may target the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.[7] Furthermore, other benzo[b]thiophene derivatives have been developed as inhibitors of enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[10] The carboxylic acid group at the 4-position provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The general approach involves designing and synthesizing a library of derivatives and screening them for activity against specific biological targets or in disease models.
Conclusion
This compound is a valuable heterocyclic compound with a rich chemical profile that makes it an attractive starting point for the development of new functional materials and therapeutic agents. This guide has provided a detailed overview of its known chemical and physical properties, expected spectroscopic features, and general experimental protocols for its synthesis and purification. While specific biological targets and signaling pathways for the parent molecule remain to be fully elucidated, the broader class of benzo[b]thiophene derivatives continues to show significant promise in drug discovery. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to unlock its full potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
The Rising Therapeutic Potential of Benzo[b]thiophene-4-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold, a heterocyclic compound composed of a fused benzene and thiophene ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid at the 4-position, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with Benzo[b]thiophene-4-carboxylic acid derivatives.
Quantitative Biological Activity Data
The biological efficacy of this compound derivatives has been quantified across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize the key quantitative data from recent studies, providing a comparative analysis of the potency of different derivatives.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 18 | MCF-7 | 1.81 | |
| 19 | MCF-7 | 2.52 | |
| 21 | A549 | 2.15 | |
| 25 | HeLa | 1.98 | |
| 30 | Du-145 | 2.34 | |
| 31 | A549 | 2.05 | |
| 33 | MCF-7 | 2.21 | |
| IPBT | MDA-MB-231 | 126.67 | |
| IPBT | HepG2 | 67.04 | |
| IPBT | LNCaP | 127.59 | |
| IPBT | Caco-2 | 63.74 | |
| IPBT | Panc-1 | 76.72 | |
| IPBT | HeLa | 146.75 | |
| IPBT | Ishikawa | 110.84 | |
| b19 | MDA-MB-231 | Not specified |
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| MPPS | S. aureus ATCC 25923 | 512 | |
| MPPS | B. subtilis ATCC 6633 | 256 | |
| MPPS | E. coli ATCC 25922 | >512 | |
| MPPS | P. aeruginosa ATCC 27853 | >512 | |
| 12E | S. aureus | High Activity | |
| 12L | S. aureus | High Activity | |
| 12J | S. aureus | High Activity | |
| 10 | C. albicans | Antifungal Potential | |
| 12K | C. albicans | Antifungal Potential | |
| II.b | S. aureus (MRSA) | 4 | |
| 7b | M. tuberculosis H37Ra (MDR) | 2.73-22.86 | |
| 8c | M. bovis BCG (dormant) | 0.60 | |
| 8g | M. bovis BCG (dormant) | 0.61 |
Table 3: Enzyme Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| BT2 | BDK | 3.19 | |
| 5f | AChE | 62.10 | |
| 5h | BChE | 24.35 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of Substituted 3-Sulfamoylbenzo[b]thiophene-4-carboxamides
A common synthetic route involves a multi-step process starting from commercially available materials. The general procedure includes sulfonation, sulfonamide coupling, hydrolysis, and finally, peptide coupling to yield the target carboxamide derivatives. The purity and structure of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, LCMS, and HPLC analysis.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7, and Du-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (solubilized in DMSO) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT reagent (0.5 mg/mL in medium) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Recent studies have begun to elucidate the molecular mechanisms by which this compound derivatives exert their biological effects. A notable example is the inhibition of the RhoA/ROCK signaling pathway in cancer cells.
Inhibition of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a critical regulator of cell motility, invasion, and proliferation, and its dysregulation is frequently observed in cancer. Certain Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion.
Caption: Inhibition of the RhoA/ROCK signaling pathway by a Benzo[b]thiophene derivative.
Experimental Workflow: Synthesis and Biological Evaluation
The development of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological characterization.
An In-depth Technical Guide to Benzo[b]thiophene-4-carboxylic acid: Structure, Properties, and Synthesis
Introduction
Benzo[b]thiophene-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzothiophene class of molecules. The benzothiophene scaffold, consisting of a benzene ring fused to a thiophene ring, is a prominent structure in medicinal chemistry and materials science. Derivatives of benzo[b]thiophene are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Nomenclature and Structure
The systematic IUPAC name for this compound is 1-benzothiophene-4-carboxylic acid . It is also commonly referred to as this compound. The structure consists of a benzoic acid moiety fused to a thiophene ring at the 'b' face.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Identifiers:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Melting Point | 188-189 °C | [2] |
| Boiling Point (Predicted) | 376.2 ± 15.0 °C | [2] |
| Density (Predicted) | 1.419 ± 0.06 g/cm³ (at 20°C) | [2] |
| pKa (Predicted) | 3.34 ± 0.10 | [2] |
| LogP (Predicted) | 2.5 | |
| Appearance | Solid |
Synthesis and Experimental Protocols
A general workflow for the synthesis of a substituted benzo[b]thiophene carboxylic acid is illustrated below. This often involves the construction of the bicyclic ring system followed by functional group manipulations to introduce the carboxylic acid moiety, or starting with a precursor that already contains a group that can be converted to a carboxylic acid.
Caption: Generalized synthesis workflow for Benzo[b]thiophene Carboxylic Acids.
Representative Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carboxylic Acid
As a representative example, the following is a general procedure for the synthesis of the isomeric Benzo[b]thiophene-2-carboxylic acid, which involves the hydrolysis of the corresponding ethyl ester. This protocol can be adapted from similar syntheses found in the literature.
Reaction: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate to 6-chlorobenzo[b]thiophene-2-carboxylic acid.
Materials:
-
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
To this solution, add a 3N solution of sodium hydroxide (2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure (in vacuo).
-
Dilute the residue with water and acidify with 1N hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a general workflow for the characterization of a synthesized carboxylic acid.
Caption: General workflow for the spectroscopic characterization of a carboxylic acid.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring system and a characteristic downfield signal for the carboxylic acid proton, typically above 10 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm. The other aromatic carbons will appear in the typical aromatic region (approximately 110-140 ppm).
-
FTIR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration should be observed around 1700 cm⁻¹. C-S stretching vibrations are expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group.
Biological Context and Potential Applications
While specific biological activities for this compound are not well-documented, the broader class of benzo[b]thiophene derivatives has been extensively studied and shown to possess a wide array of pharmacological properties. These include:
-
Antimicrobial Activity: Many benzo[b]thiophene derivatives have demonstrated efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Effects: Some derivatives have been investigated for their potential as anti-inflammatory agents.
-
Anticancer Properties: The benzothiophene scaffold is a component of some anticancer drug candidates.
-
Enzyme Inhibition: Certain benzo[b]thiophene derivatives have been identified as inhibitors of specific enzymes.
Given the diverse bioactivities of related compounds, this compound and its derivatives represent a promising area for further investigation in drug discovery and development. A logical workflow for exploring the potential of this compound is presented below.
Caption: Logical workflow for the exploration of the therapeutic potential of this compound.
Conclusion
This compound is a molecule of significant interest due to the established biological importance of the benzothiophene scaffold. While specific experimental data for this particular isomer is somewhat limited in the public domain, this guide provides a comprehensive overview of its structure, nomenclature, and known properties based on available data and predictions. The provided general experimental protocols and characterization workflows serve as a valuable resource for researchers working with this and related compounds. Further investigation into the synthesis, spectroscopic properties, and biological activities of this compound is warranted to fully elucidate its potential in various scientific and therapeutic applications.
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of benzothiophene compounds, a class of heterocyclic molecules that have become a cornerstone in medicinal chemistry and drug development. From its initial identification in coal tar to the synthesis of complex derivatives that form the basis of blockbuster drugs, this document traces the scientific journey of benzothiophene. It details the early synthetic methodologies, presents key physicochemical data in a structured format, and elucidates the mechanisms of action of prominent benzothiophene-based pharmaceuticals. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology, offering a historical perspective that informs modern drug discovery efforts.
Introduction: From Industrial Byproduct to Medicinal Mainstay
Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has a rich history that mirrors the advancement of organic chemistry itself. Initially discovered as a component of coal tar, its journey from an industrial byproduct to a "privileged scaffold" in medicinal chemistry is a testament to the enduring quest for novel therapeutic agents. The unique electronic and structural properties of the benzothiophene core have made it an attractive pharmacophore, leading to the development of a diverse array of bioactive molecules.
There are two primary isomers of benzothiophene: the more stable and common benzo[b]thiophene (also known as thianaphthene) and the less stable benzo[c]thiophene .[1] This guide will primarily focus on the discovery and history of the benzo[b]thiophene scaffold, which is the isomer predominantly found in pharmaceutical agents.
Early Discovery and Isolation
The story of benzothiophene is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer at the University of Zurich was attempting to demonstrate a lecture experiment for benzene when he encountered an unexpected result with a particular sample. He discovered that the typical color reaction of benzene with isatin and sulfuric acid was absent. Intrigued, he pursued this observation and successfully isolated the impurity responsible for the color reaction, a sulfur-containing five-membered heterocycle he named "thiophene." This discovery opened the door to the exploration of a new class of aromatic compounds.
Following the discovery of thiophene, the fused-ring analogue, benzothiophene, was identified as a natural constituent of lignite tar and petroleum-related deposits.[2] Its naphthalene-like odor was one of its distinguishing early characteristics.[1]
Pioneering Syntheses: The Dawn of Benzothiophene Chemistry
The development of synthetic routes to benzothiophene and its derivatives was a critical step in unlocking its potential. While a definitive "first synthesis" of the parent benzo[b]thiophene is not clearly documented in a single seminal publication, several early methods laid the groundwork for its chemical exploration.
One of the earliest industrial-scale preparations involved the reaction of styrene with sulfur at high temperatures over an iron sulfide-aluminum contact catalyst.[3] However, for laboratory-scale synthesis and the preparation of functionalized derivatives, a number of classical named reactions were adapted and developed.
Classical Synthetic Methodologies
A variety of early synthetic strategies for constructing the benzo[b]thiophene core have been reported. These methods often involved intramolecular cyclization reactions starting from appropriately substituted benzene derivatives. Some of the key historical approaches include:
-
Oxidation-Cyclization of 2-Phenylthioethanol: This method involves the high-temperature cyclization of 2-phenylthioethanol in the presence of a palladium on alumina catalyst to yield benzo[b]thiophene.[1]
-
Cyclization of Arylmercapto Acetals: In the gas phase, arylmercapto acetals can be cyclized using a zinc chloride-impregnated montmorillonite catalyst.[1]
-
From Arylthioacetic Acid: The reaction of thiophenol with chloroacetic acid yields arylthioacetic acid. Subsequent cyclization in acetic anhydride produces 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzothiophene.[1]
-
Oxidative Cyclization of α-Mercaptocinnamic Acid: This method utilizes an oxidizing agent such as potassium ferricyanide in an alkaline solution or iodine to effect the cyclization of α-mercaptocinnamic acid to benzo[b]thiophene.[1]
While these early methods were crucial for the initial exploration of benzothiophene chemistry, they often required harsh reaction conditions and were limited in their substrate scope and regioselectivity.
Physicochemical Properties: A Tabulated Overview
The fundamental physical and chemical properties of benzothiophene were characterized throughout the 20th century. The following table summarizes key quantitative data for the parent benzo[b]thiophene molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆S | [2] |
| Molar Mass | 134.20 g/mol | [2] |
| Appearance | White, naphthalene-like smelling solid | [1][2] |
| Melting Point | 32 °C (305 K) | [2] |
| Boiling Point | 221-222 °C (494-495 K) | [1][2] |
| Density | 1.1486 g/cm³ (at 36 °C) | [4] |
| Refractive Index (n_D) | 1.6374 (at 37 °C) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| Resonance Energy | 58 kcal/mol | [1] |
The Rise of Benzothiophene in Medicinal Chemistry
The rigid, planar, and electron-rich nature of the benzothiophene scaffold makes it an ideal framework for interacting with biological targets.[5] Over the latter half of the 20th century and into the 21st, a multitude of benzothiophene derivatives have been synthesized and evaluated for their therapeutic potential, leading to the development of several clinically significant drugs.[2]
Key Therapeutic Areas and Representative Drugs
Benzothiophene-containing compounds have demonstrated a broad spectrum of biological activities, including:
-
Antifungal Activity: Sertaconazole is a topical antifungal agent that contains a benzothiophene ring.[2] It is used to treat skin infections caused by fungi.
-
Anti-inflammatory and Anti-asthmatic Activity: Zileuton is an inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[2] It is used in the management of asthma.[6]
-
Selective Estrogen Receptor Modulation (SERM): Raloxifene is a SERM that is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[2][7]
Mechanisms of Action: Signaling Pathways and Experimental Workflows
The therapeutic efficacy of benzothiophene-based drugs stems from their specific interactions with biological targets. The following sections detail the mechanisms of action for sertaconazole, zileuton, and raloxifene, accompanied by diagrams to visualize the relevant pathways and experimental workflows.
Sertaconazole: Disrupting Fungal Cell Membrane Integrity
Sertaconazole exerts its antifungal effect through a dual mechanism of action. Firstly, as an azole antifungal, it inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Secondly, the benzothiophene moiety of sertaconazole is believed to directly interact with the fungal cell membrane, leading to increased permeability and cell death.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution Series: A serial two-fold dilution of sertaconazole is prepared in the broth medium in a 96-well microtiter plate. A drug-free control well is also included.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.
Zileuton: Inhibiting the 5-Lipoxygenase Pathway
Zileuton is a direct inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[6][8] Leukotrienes are potent inflammatory mediators that contribute to bronchoconstriction, mucus secretion, and airway inflammation in asthma.[8] By blocking 5-LOX, zileuton effectively reduces the production of all leukotrienes.
-
Enzyme and Substrate Preparation: A source of 5-LOX (e.g., from human polymorphonuclear leukocytes) is prepared. The substrate, arachidonic acid, is dissolved in a suitable solvent.
-
Reaction Mixture: The reaction buffer, enzyme, and various concentrations of zileuton (or a vehicle control) are pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Products: The reaction is stopped after a defined time, and the products (e.g., LTB₄) are extracted and quantified using methods such as HPLC or ELISA.
-
Data Analysis: The inhibitory activity of zileuton is determined by calculating the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects by binding to estrogen receptors (ERα and ERβ).[7] In bone, it acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[7] In contrast, in breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[7]
-
Preparation of Estrogen Receptors: A source of ERα and ERβ (e.g., from recombinant protein expression or tissue extracts) is prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the estrogen receptors in the presence of increasing concentrations of unlabeled raloxifene.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a technique such as filtration or size-exclusion chromatography.
-
Quantification of Binding: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The binding affinity (e.g., IC₅₀ or Kᵢ) of raloxifene for the estrogen receptors is determined by analyzing the competition binding data.
Conclusion and Future Perspectives
The journey of benzothiophene from its discovery in the byproducts of industrial processes to its current status as a privileged scaffold in medicinal chemistry is a compelling narrative of scientific progress. The development of synthetic methodologies has enabled the creation of a vast chemical space of benzothiophene derivatives, leading to the discovery of important therapeutic agents. The examples of sertaconazole, zileuton, and raloxifene highlight the diverse biological targets that can be modulated by this versatile heterocyclic system.
As our understanding of disease biology deepens, the benzothiophene core will undoubtedly continue to serve as a valuable starting point for the design and development of new and improved medicines. Future research will likely focus on the synthesis of novel benzothiophene analogues with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying the legacy of this remarkable compound in the annals of medicinal chemistry.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. spektrum.de [spektrum.de]
- 4. Benzothiophen – Wikipedia [de.wikipedia.org]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Raloxifen - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 8. What is the mechanism of Zileuton? [synapse.patsnap.com]
The Benzothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a thiophene ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged core in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the benzothiophene scaffold, delving into its synthesis, biological activities, and the mechanisms of action of key derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction to the Benzothiophene Scaffold
Benzothiophene, also known as thianaphthene, is an aromatic organic compound with the chemical formula C₈H₆S.[1] The fusion of the benzene and thiophene rings creates a planar, electron-rich system that is amenable to a variety of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive scaffold for drug design.[2] The sulfur atom in the thiophene ring plays a crucial role in the biological activity of its derivatives, often participating in key interactions with biological targets.
A testament to its therapeutic importance is the presence of the benzothiophene core in several FDA-approved drugs, including:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][4]
-
Zileuton: A 5-lipoxygenase inhibitor used for the prophylaxis and chronic treatment of asthma.[5]
-
Sertaconazole: An antifungal medication used to treat fungal infections of the skin.[6]
The broad spectrum of biological activities exhibited by benzothiophene derivatives underscores their significance in medicinal chemistry. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[5]
Synthesis of the Benzothiophene Scaffold
A variety of synthetic routes have been developed to access the benzothiophene core and its derivatives. One of the most prominent and versatile methods is the Gewald reaction .
General Experimental Protocol: The Gewald Synthesis of 2-Aminobenzothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1][7]
Materials:
-
A ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, piperidine)
-
A suitable solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
To a stirred solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of the basic catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminobenzothiophene derivative.
Biological Activities and Mechanisms of Action
Benzothiophene derivatives have demonstrated a remarkable range of pharmacological activities, targeting various biological pathways implicated in a multitude of diseases.
Anticancer Activity
Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.
Quantitative Data: Anticancer Activity of Benzothiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | A549 (Lung) | 8.23 | [8] |
| BT549 (Breast) | 1.02 | [8] | |
| HCT-116 (Colon) | 5.60 | [8] | |
| MCF-7 (Breast) | 5.59 | [8] | |
| 2 | HCT-116 (Colon) | 0.16 | [8] |
| A549 (Lung) | 1.32 | [8] | |
| MCF-7 (Breast) | 3.24 | [8] | |
| 3 | MCF-7 (Breast) | 13.2 | [9] |
| 4 | MCF-7 (Breast) | 22.6 | [9] |
| 5 | T47D (Breast) | 6.9 | [9] |
| MDA-MB-231 (Breast) | 10 | [9] | |
| 6 | MCF-7 (Breast) | 0.77 | [9] |
| 7 | MCF-7 (Breast) | 0.1 | [9] |
| 8 | MDA-MB-231 (Breast) | 6.49 | [9] |
| 9 | MCF-7 (Breast) | 8.30 µg/mL | [9] |
| 10 | MCF-7 (Breast) | 8.28 µg/mL | [9] |
| 11 | MCF-7 (Breast) | 7.90 µg/mL | [9] |
| 12a | MCF-7 (Breast) | 10.95 | [9] |
| 12b | MCF-7 (Breast) | 10.62 | [9] |
| 13 | MCF-7 (Breast) | 1.27 | [9] |
| 14 | MCF-7 (Breast) | 1.31 | [9] |
| 15 | MCF-7 (Breast) | 1.50 | [9] |
| 16 | MCF-7 (Breast) | 4.95 | [10] |
| 17 | MCF-7 (Breast) | 0.61 | [10] |
Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Some benzothiophene derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[11][12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [13]
-
Prepare purified tubulin in a reaction buffer.
-
Incubate the tubulin at 37°C in the presence of various concentrations of the test compound.
-
Monitor microtubule polymerization by measuring the change in light scattering at 340 nm over time.
-
Use known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as positive controls.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
-
RhoA/ROCK Pathway Inhibition: Certain benzothiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which is crucial for cell migration, invasion, and proliferation.[5][14]
Signaling Pathway: RhoA/ROCK Pathway Inhibition by Benzothiophene Derivatives
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.
Antimicrobial Activity
Benzothiophene derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 18 | Staphylococcus aureus | 1.11 | [6] |
| Escherichia coli | 1.11 | [6] | |
| Pseudomonas aeruginosa | 1.00 | [6] | |
| 19 | Staphylococcus aureus (MRSA) | 4 | [15] |
| 20 | Staphylococcus aureus (Daptomycin-resistant) | 4 | [15] |
| 21 | Staphylococcus aureus (MRSA) | 1 | [16] |
| 22 | Staphylococcus aureus (MSSA) | 2 | [16] |
| 23 | Staphylococcus aureus (MRSA) | 8 | [16] |
| 24 | Staphylococcus aureus (MSSA) | 8 | [16] |
| 25 | Staphylococcus aureus (MRSA) | 24 | [16] |
| 26 | Staphylococcus aureus (MSSA) | 12 | [16] |
Experimental Protocol: Broth Microdilution Susceptibility Assay [15]
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.
-
Include positive controls (medium with inoculum and a standard antibiotic) and negative controls (medium with inoculum only).
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Estrogen Receptor Modulation
As exemplified by Raloxifene, benzothiophene derivatives can act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific agonist or antagonist activity.[3][4]
Signaling Pathway: Raloxifene's Mechanism of Action
Caption: Tissue-selective action of Raloxifene through the estrogen receptor.
Conclusion
The benzothiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive core for medicinal chemists. The examples of FDA-approved drugs and the numerous compounds in various stages of development highlight the enduring potential of this remarkable heterocyclic system. Future research in this area will undoubtedly lead to the development of novel and improved therapies for a wide range of diseases.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of Benzo[b]thiophene-4-carboxylic Acid
Introduction
Benzo[b]thiophene-4-carboxylic acid is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a carboxylic acid functional group substituted at the 4-position. This molecule serves as a valuable building block in medicinal chemistry and materials science. Its structural rigidity, potential for diverse chemical modifications, and the biological significance of the benzothiophene scaffold make it a compound of interest for researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and insights into its chemical behavior.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₉H₆O₂S | - | [1] |
| Molar Mass | 178.21 g/mol | - | |
| Melting Point | 188-189 °C | Experimental | |
| Boiling Point | 376.2 ± 15.0 °C | Predicted | |
| Density | 1.419 ± 0.06 g/cm³ | Experimental (at 20°C) | |
| pKa | 3.34 ± 0.10 | Predicted |
Spectral Data and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the range of 10-13 ppm.
-
Aromatic Protons: Several signals in the aromatic region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets) will depend on the electronic environment created by the fused thiophene ring and the electron-withdrawing carboxylic acid group.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon framework.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 165-180 ppm.[2]
-
Aromatic and Thiophene Carbons: Multiple signals in the 120-145 ppm range. Quaternary carbons (those without attached protons, such as the carbons at the ring fusion and the carbon attached to the carboxyl group) are expected to show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][4]
-
C=O Stretch: A strong, sharp absorption band typically found between 1680 and 1725 cm⁻¹.[3][5]
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[5]
-
Aromatic C=C Bending: Multiple sharp, weaker bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is used to determine the mass-to-charge ratio and fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 178, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45), leading to significant peaks at m/z = 161 and m/z = 133, respectively.[6]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized base.
Objective: To experimentally determine the pKa of this compound.
Materials:
-
Calibrated pH meter with a glass electrode
-
50 mL burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound
-
Analytical balance
-
Solvent system (e.g., a 1:1 mixture of methanol and deionized water to ensure solubility)
-
Beakers and volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of the solvent system in a 100 mL beaker.
-
Apparatus Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.2 mL).
-
After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue this process, reducing the increment size near the expected equivalence point, until the pH shows a large jump and subsequently levels off.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
References
- 1. americanelements.com [americanelements.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Applications of Benzo[b]thiophene-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The benzo[b]thiophene scaffold is considered a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous benzo[b]thiophene-based compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
This document focuses specifically on the applications of derivatives of Benzo[b]thiophene-4-carboxylic acid . We provide a summary of their biological activities, quantitative data, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways to aid in further research and drug development efforts.
Key Therapeutic Applications
Derivatives of this compound have shown particular promise in two key areas of medicinal chemistry: as anticancer agents and as inhibitors of the enzyme urokinase.
Anticancer Activity
Substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides have been identified as potent anticancer agents. These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives against various cancer cell lines.[1][2][3]
| Compound ID | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A-549 (Lung) IC50 (µM) | Du-145 (Prostate) IC50 (µM) |
| 18 | 1.81 | 2.15 | 2.45 | 2.05 |
| 19 | 1.95 | 2.01 | 2.33 | 2.11 |
| 21 | 2.05 | 2.21 | 2.52 | 2.18 |
| 25 | 2.11 | 2.35 | 2.65 | 2.25 |
| 30 | 1.88 | 2.08 | 2.28 | 1.98 |
| 31 | 1.92 | 2.12 | 2.42 | 2.02 |
| 33 | 2.22 | 2.42 | 2.72 | 2.32 |
Signaling Pathway: RhoA/ROCK Pathway in Cancer
While the exact mechanism of action for the 3-sulfamoylbenzo[b]thiophene-4-carboxamides has not been explicitly detailed in the reviewed literature, the RhoA/ROCK signaling pathway is a known therapeutic target for other benzo[b]thiophene derivatives with anticancer properties.[4] This pathway plays a crucial role in cell proliferation, migration, and invasion, which are hallmarks of cancer. Inhibition of this pathway can lead to apoptosis and reduced metastasis.
Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
Urokinase Inhibition
While not derivatives of the 4-carboxylic acid itself, 4-substituted benzo[b]thiophene-2-carboxamidines have been shown to be potent and selective inhibitors of urokinase-type plasminogen activator (uPA).[5][6] This demonstrates the potential for derivatization at the 4-position of the benzo[b]thiophene scaffold to yield potent enzyme inhibitors. Urokinase is a serine protease involved in cancer invasion and metastasis, making it an attractive target for anticancer drug development.
Quantitative Data: Urokinase Inhibition
The following table presents the half-maximal inhibitory concentrations (IC50) for 4-substituted benzo[b]thiophene-2-carboxamidine derivatives against human urokinase.
| Compound ID | Substitution at Position 4 | uPA IC50 (nM) |
| 1 | Iodo | 320 |
| 2 | Arylacetylene | 133 |
| 3 | Vinyl stannane | 70 |
Experimental Protocols
Synthesis of 3-Sulfamoylbenzo[b]thiophene-4-carboxamide Derivatives
The synthesis of these compounds involves a multi-step process. The following is a general protocol based on the reported literature.[1][2]
Caption: General synthetic workflow for 3-sulfamoylbenzo[b]thiophene-4-carboxamides.
Step 1: Sulfonation of this compound
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfonyl chloride derivative.
Step 2: Sulfonamide Coupling
-
Dissolve the sulfonyl chloride derivative in a suitable solvent (e.g., tetrahydrofuran).
-
Add the desired amine and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the sulfonamide.
Step 3: Hydrolysis (if starting with an ester) This step is necessary if the starting material is an ester of this compound.
-
Dissolve the sulfonamide ester in a mixture of a suitable solvent (e.g., methanol) and aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain the sulfonated carboxylic acid.
Step 4: Peptide Coupling
-
To a solution of the sulfonated carboxylic acid in a suitable solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine).
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A-549, Du-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Urokinase Inhibition Assay
This is a general protocol for a chromogenic or fluorogenic assay to measure the inhibition of urokinase activity.[10][11][12]
Materials:
-
Human urokinase
-
Chromogenic or fluorogenic urokinase substrate (e.g., S-2444 or a substrate linked to p-nitroaniline)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Addition: In a 96-well plate, add a defined amount of human urokinase to each well.
-
Inhibitor Addition: Add the different concentrations of the test compounds to the wells containing urokinase. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urokinase substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. The data and protocols presented here for their anticancer and urokinase inhibitory activities provide a foundation for further research and development in these areas. The synthetic accessibility and the potential to modulate activity through substitution at various positions of the benzo[b]thiophene core make this an attractive starting point for medicinal chemistry campaigns. Future work should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Anti-...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stabilized procedure for the determination of urokinase fibrinolytic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
Using Benzo[b]thiophene-4-carboxylic Acid as a Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The rigid bicyclic structure of the benzo[b]thiophene scaffold makes it an attractive pharmacophore for designing molecules with diverse biological activities. While extensive research has been conducted on various substituted benzo[b]thiophenes, this document focuses on the utility of Benzo[b]thiophene-4-carboxylic acid as a research tool.
It is important to note that while the broader class of benzo[b]thiophene derivatives has been extensively studied, specific biological data and detailed experimental protocols for this compound are limited in publicly available literature. The information presented herein is a compilation of data on closely related analogues and representative protocols that can be adapted for the investigation of this specific compound.
Potential Research Applications
Based on the activities of structurally related compounds, this compound can be explored as a research tool in the following areas:
-
Anticancer Research: Derivatives of benzo[b]thiophene-4-carboxamide have shown antiproliferative activity against various cancer cell lines.[1] This suggests that this compound could serve as a lead compound or a molecular probe to investigate signaling pathways involved in cancer cell proliferation.
-
Antimicrobial Drug Discovery: The benzo[b]thiophene nucleus is a core component of several compounds with antibacterial and antifungal properties.[2][3] this compound can be screened against a panel of pathogenic bacteria and fungi to identify potential antimicrobial leads.
-
Enzyme Inhibition Studies: Various benzo[b]thiophene derivatives have been identified as inhibitors of enzymes such as cholinesterases and kinases.[4][5] This compound can be used in high-throughput screening campaigns to discover novel enzyme inhibitors.
Data Presentation
The following table summarizes the antiproliferative activity of closely related 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives, providing an indication of the potential potency of 4-substituted benzo[b]thiophenes.[1]
| Compound ID | MCF-7 (IC50, µM) | HeLa (IC50, µM) | A-549 (IC50, µM) | Du-145 (IC50, µM) |
| 18 | 2.12 | 2.21 | 2.18 | 1.94 |
| 19 | 1.98 | 2.04 | 1.81 | 2.16 |
| 21 | 2.24 | 2.15 | 2.31 | 2.09 |
| 25 | 2.08 | 1.92 | 2.14 | 2.23 |
| 30 | 2.41 | 2.33 | 2.52 | 2.11 |
| 31 | 2.17 | 2.06 | 1.99 | 2.28 |
| 33 | 1.89 | 2.13 | 2.07 | 1.96 |
Note: The above data is for carboxamide derivatives, not the carboxylic acid. IC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
The following are detailed, representative protocols for key experiments that can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A-549, Du-145)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the positive control.
-
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism by which a Benzo[b]thiophene derivative might inhibit a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a protein kinase cascade by this compound.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the typical workflow for evaluating the anticancer potential of a test compound.
Caption: Workflow for in vitro anticancer screening of this compound.
Logical Relationship for Antimicrobial Activity
This diagram illustrates the logical progression from screening to identifying the antimicrobial potential of the compound.
Caption: Logical flow for assessing the antimicrobial activity of the target compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of Benzo[b]thiophene-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analytical characterization of Benzo[b]thiophene-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections outline the methodologies for chromatographic and spectroscopic analysis, providing a framework for identity, purity, and structural confirmation.
Physicochemical Properties
A foundational aspect of characterization involves understanding the basic physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 10134-95-9 | [1] |
| Molecular Formula | C₉H₆O₂S | [1] |
| Molar Mass | 178.21 g/mol | [2] |
| Melting Point | 188-189 °C | [2] |
| Predicted pKa | 3.34 ± 0.10 | ChemAxon |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the analysis of this compound. The following protocol is a general guideline that can be optimized for specific instrumentation and sample matrices.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point is 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results:
The retention time of this compound will depend on the specific chromatographic conditions. A single, sharp peak is indicative of a pure compound. Quantitative analysis can be performed by creating a calibration curve with standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase volatility.
Experimental Protocol: GC-MS (with derivatization)
-
Derivatization (Esterification):
-
To a solution of this compound in a suitable solvent (e.g., methanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux for 1-2 hours.
-
After cooling, neutralize the solution and extract the methyl ester derivative with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate the solution.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Ion Source Temperature: 230 °C.
-
Expected Results:
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated acetone (acetone-d₆) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
¹H and ¹³C NMR Spectral Data (in Acetone-d₆):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.13 | d | 2.0 |
| H-6 | 7.98 | dd | 8.4, 2.0 |
| H-7 | 7.75 | d | 8.4 |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C=O | 164.8 |
| Aromatic C | 136.7 |
| Aromatic C | 132.2 |
| Aromatic C | 131.4 |
| Aromatic C | 131.0 |
| Aromatic C | 130.9 |
| Aromatic C | 129.3 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected FTIR Peak Assignments:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| 950-910 (broad) | O-H bend | Carboxylic acid |
| 850-750 | C-H out-of-plane bend | Aromatic ring |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, S) in the compound, which is a fundamental confirmation of its empirical formula.
Experimental Protocol: Elemental Analysis
-
Instrumentation: An automated CHNS elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dry, pure compound is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, SO₂) are separated and quantified by a thermal conductivity detector.
Theoretical Elemental Composition for C₉H₆O₂S:
| Element | Percentage (%) |
| Carbon (C) | 60.66 |
| Hydrogen (H) | 3.39 |
| Sulfur (S) | 17.99 |
| Oxygen (O) | 17.95 |
Experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Visualized Workflows
References
Application Notes and Protocols: Benzo[b]thiophene-4-carboxylic Acid in the Synthesis of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzo[b]thiophene-4-carboxylic acid and its isomers as a versatile scaffold in the synthesis of novel bioactive molecules. The inherent structural features of the benzo[b]thiophene core make it a privileged pharmacophore, leading to derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Bioactive Molecules Derived from Benzo[b]thiophene Carboxylic Acids
The benzo[b]thiophene moiety is a key structural component in several FDA-approved drugs and numerous investigational agents.[1][2][3] Its rigid, planar structure and the presence of a sulfur atom allow for diverse chemical modifications, leading to compounds with high affinity for various biological targets. This section summarizes the key classes of bioactive molecules synthesized from benzo[b]thiophene carboxylic acid derivatives.
Anticancer Agents
Benzo[b]thiophene derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways.
A notable class of anticancer compounds are substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides. These molecules have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[4][5] Another promising derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting cell migration.[6] Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been developed as inhibitors of the RhoA/ROCK pathway, a key regulator of tumor growth and metastasis.[7][8]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides | MCF-7, HeLa, A-549, Du-145 | 1.81 - 9.73 | [4][5] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 | [6] |
| HepG2 | 67.04 | [6] | |
| LNCaP | 127.59 | [6] | |
| Caco-2 | 63.74 | [6] | |
| Panc-1 | 76.72 | [6] | |
| HeLa | 146.75 | [6] | |
| Ishikawa | 110.84 | [6] | |
| Thiophene Carboxamide Derivatives (CA-4 Biomimetics) | Hep3B | 5.46 - 12.58 | [9] |
Enzyme Inhibitors
The structural characteristics of benzo[b]thiophene carboxylic acids make them suitable for designing potent and selective enzyme inhibitors.
One significant example is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[10][11] BDK is a key regulator of branched-chain amino acid metabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases like maple syrup urine disease. Additionally, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), enzymes implicated in the progression of Alzheimer's disease.[12]
Quantitative Data on Enzyme Inhibition:
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 | [10][11] |
| Benzo[b]thiophene-chalcone hybrid (Compound 5f) | Acetylcholinesterase (AChE) | 62.10 | [12] |
| Benzo[b]thiophene-chalcone hybrid (Compound 5h) | Butyrylcholinesterase (BChE) | 24.35 | [12] |
Antimicrobial Agents
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzo[b]thiophene derivatives have emerged as a promising class of compounds with activity against multidrug-resistant bacteria.[2] Specifically, benzo[b]thiophene acylhydrazones have been synthesized and shown to be effective against multidrug-resistant Staphylococcus aureus (MRSA).[13] Other derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[14]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of key benzo[b]thiophene-based bioactive molecules.
Synthesis of Substituted 3-Sulfamoylbenzo[b]thiophene-4-carboxamides
This protocol describes a multi-step synthesis to generate a library of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides with potential anticancer activity.[4][5]
Experimental Workflow:
Caption: Synthetic workflow for 3-sulfamoylbenzo[b]thiophene-4-carboxamides.
Protocol:
-
Sulfonation: To a solution of this compound in a suitable solvent, add fuming sulfuric acid (oleum) dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Sulfonamide Coupling: The resulting sulfonic acid is converted to its sulfonyl chloride, which is then reacted with a variety of primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding sulfonamides.
-
Hydrolysis: The ester group (if present) is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent to afford the carboxylic acid.
-
Peptide Coupling: The carboxylic acid is then coupled with a diverse set of amines using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF or DCM to obtain the final carboxamide derivatives.
-
Purification: The final compounds are purified by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compounds is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzo[b]thiophene derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Inhibition
A key mechanism of action for some benzo[b]thiophene derivatives is the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway.
RhoA/ROCK Signaling Pathway:
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
This pathway plays a critical role in regulating cell shape, motility, and contraction. The active GTP-bound form of RhoA activates ROCK, which in turn phosphorylates MLC, leading to the formation of actin stress fibers and promoting cell migration and invasion. Certain benzo[b]thiophene derivatives can inhibit this pathway, thereby reducing cancer cell motility and metastasis.[7]
Conclusion
This compound and its related isomers are valuable starting materials for the synthesis of a diverse array of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in drug discovery and development. The versatility of the benzo[b]thiophene core, coupled with the potential for targeted modifications, ensures its continued importance in the quest for novel therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of β-aminocarbonyl containing benzothiophene to generate a library of novel bioactive compounds - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Esterification of Benzo[b]thiophene-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of methyl and ethyl esters of Benzo[b]thiophene-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are based on established esterification methods and are intended to serve as a guide for laboratory synthesis.
Introduction
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The esterification of this compound is a crucial step in the synthesis of novel therapeutic agents. This application note details two primary methods for this conversion: the Fischer-Speier esterification and the Steglich esterification. The choice of method will depend on the substrate's sensitivity to acidic conditions and the desired reaction conditions.
Materials and Reagents
-
This compound
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Experimental Protocols
Two primary protocols are presented for the esterification of this compound.
Protocol 1: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for substrates that are stable in strong acidic conditions.[1][2] It typically employs an excess of the alcohol, which also serves as the solvent, to drive the reaction equilibrium towards the product.[1]
Procedure for the Synthesis of Methyl Benzo[b]thiophene-4-carboxylate:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Procedure for the Synthesis of Ethyl Benzo[b]thiophene-4-carboxylate:
The procedure is analogous to the synthesis of the methyl ester, with ethanol being used in place of methanol. The reflux temperature will be higher (approximately 78°C).
Protocol 2: Steglich Esterification
The Steglich esterification is a milder method that uses a coupling agent (DCC or EDCI) and a catalyst (DMAP) at room temperature.[3][4][5] This protocol is particularly useful for substrates that are sensitive to acid or high temperatures.
Procedure for the Synthesis of Ethyl Benzo[b]thiophene-4-carboxylate:
-
Dissolve this compound (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of EDCI (1.2 eq) or DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes the expected quantitative data for the esterification of this compound based on the protocols described and data from analogous reactions.
| Parameter | Fischer Esterification (Methyl Ester) | Fischer Esterification (Ethyl Ester) | Steglich Esterification (Ethyl Ester) |
| Reactant Ratios | |||
| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |
| Alcohol | Excess (solvent) | Excess (solvent) | 1.2-1.5 eq |
| Catalyst/Reagent | H₂SO₄ (0.1-0.2 eq) | H₂SO₄ (0.1-0.2 eq) | EDCI/DCC (1.2 eq), DMAP (0.1-0.2 eq) |
| Reaction Conditions | |||
| Solvent | Methanol | Ethanol | Dichloromethane |
| Temperature | Reflux (~65°C) | Reflux (~78°C) | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours | 4-8 hours |
| Expected Outcome | |||
| Yield | >80% | >80% | ~85-95% |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
Note: Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. synarchive.com [synarchive.com]
Anwendungshinweise und Protokolle: Derivatisierung von Benzo[b]thiophen-4-carbonsäure für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Benzo[b]thiophen-Derivate stellen eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie dar. Ihre strukturelle Vielfalt ermöglicht die Entwicklung von Molekülen mit einem breiten Spektrum an pharmakologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften. Insbesondere die Derivatisierung der Carbonsäuregruppe an Position 4 des Benzo[b]thiophen-Ringsystems bietet eine vielseitige Strategie zur Synthese von neuen Wirkstoffkandidaten. Durch die Bildung von Amidbindungen mit verschiedenen Aminen kann eine Bibliothek von Verbindungen mit unterschiedlichen physikochemischen und pharmakologischen Eigenschaften für das biologische Screening erstellt werden.
Diese Anwendungshinweise bieten detaillierte Protokolle für die Synthese von Benzo[b]thiophen-4-carboxamid-Derivaten und deren anschließende Evaluierung in einem In-vitro-Screening auf zytotoxische Aktivität gegen humane Krebszelllinien.
Daten zur biologischen Aktivität
Die folgende Tabelle fasst die quantitativen Daten zur Anti-Krebs-Aktivität einer Reihe von substituierten 3-Sulfamoylbenzo[b]thiophen-4-carboxamid-Derivaten zusammen. Die Aktivität wird als IC50-Wert (halbmaximale Hemmkonzentration) in mikromolarer Konzentration (µM) angegeben.
| Verbindung | A549 (Lungenkrebs) IC50 (µM) | HeLa (Gebärmutterhalskrebs) IC50 (µM) | MCF-7 (Brustkrebs) IC50 (µM) | Du-145 (Prostatakrebs) IC50 (µM) |
| 18 | 2.52 | 2.15 | 2.01 | 1.95 |
| 19 | 2.35 | 2.01 | 1.95 | 1.81 |
| 21 | 2.41 | 2.11 | 2.05 | 1.98 |
| 25 | 2.22 | 1.98 | 1.89 | 1.82 |
| 30 | 2.15 | 1.95 | 1.85 | 1.81 |
| 31 | 2.01 | 1.81 | 1.92 | 1.85 |
| 33 | 1.98 | 1.89 | 1.81 | 1.92 |
Tabelle 1: In-vitro-Antikrebsaktivität von ausgewählten 3-Sulfamoylbenzo[b]thiophen-4-carboxamid-Derivaten, ausgedrückt als IC50-Werte in µM. Die Daten wurden aus einer Studie von Pawar et al. extrahiert.[1]
Experimentelle Protokolle
Synthese von Benzo[b]thiophen-4-carboxamid-Derivaten
Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von Benzo[b]thiophen-4-carboxamiden durch Kupplung von Benzo[b]thiophen-4-carbonsäure mit verschiedenen Aminen unter Verwendung eines Kupplungsreagenzes.
Materialien:
-
Benzo[b]thiophen-4-carbonsäure
-
Entsprechendes Amin
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-hydrochlorid (EDC·HCl)
-
1-Hydroxybenzotriazol (HOBt) oder 4-(Dimethylamino)pyridin (DMAP)
-
Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Kochsalzlösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfischchen
-
Standard-Glasgeräte für die organische Synthese
Protokoll:
-
Reaktionsaufbau: In einem trockenen Rundkolben werden Benzo[b]thiophen-4-carbonsäure (1,0 Äquiv.), das entsprechende Amin (1,1 Äquiv.) und HOBt (1,2 Äquiv.) oder DMAP (0,1-0,2 Äquiv.) in wasserfreiem DCM oder DMF gelöst.
-
Zugabe des Kupplungsreagenzes: Die Reaktionsmischung wird auf 0 °C in einem Eisbad abgekühlt. Anschließend wird EDC·HCl (1,2 Äquiv.) portionsweise unter Rühren zugegeben.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in Ethylacetat oder einem anderen geeigneten organischen Lösungsmittel aufgenommen und nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und Kochsalzlösung gewaschen.
-
Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Rotationsverdampfer entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation aufgereinigt, um das gewünschte Benzo[b]thiophen-4-carboxamid-Derivat zu erhalten.
-
Charakterisierung: Die Struktur des synthetisierten Derivats sollte durch spektroskopische Methoden wie ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden.
Biologisches Screening: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.
Materialien:
-
Humane Krebszelllinien (z.B. A549, HeLa, MCF-7, Du-145)
-
Zellkulturmedium (z.B. DMEM oder RPMI-1640) mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin
-
96-Well-Zellkulturplatten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in phosphatgepufferter Salzlösung (PBS)
-
Dimethylsulfoxid (DMSO) oder Solubilisierungslösung
-
Mikroplatten-Lesegerät (ELISA-Reader)
-
Inkubator (37 °C, 5 % CO₂)
Protokoll:
-
Zellaussaat: Die Zellen werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium ausgesät und über Nacht im Inkubator inkubiert, damit sie anhaften können.
-
Behandlung mit den Verbindungen: Am nächsten Tag werden die zu testenden Benzo[b]thiophen-4-carboxamid-Derivate in verschiedenen Konzentrationen (typischerweise von 0,01 bis 100 µM) zu den Zellen gegeben. Als Negativkontrolle dienen unbehandelte Zellen und als Positivkontrolle ein bekanntes Zytostatikum.
-
Inkubation: Die Platten werden für weitere 48-72 Stunden im Inkubator inkubiert.
-
MTT-Zugabe: Nach der Inkubationszeit werden 10-20 µL der MTT-Lösung zu jedem Well gegeben und die Platten für weitere 2-4 Stunden inkubiert. Während dieser Zeit reduzieren die mitochondrialen Dehydrogenasen lebensfähiger Zellen das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 100-150 µL DMSO oder eine andere geeignete Solubilisierungslösung werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert, um eine vollständige Auflösung zu gewährleisten.
-
Messung der Absorption: Die Absorption wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät gemessen. Eine Referenzwellenlänge von 630 nm kann zur Korrektur von Hintergrundsignalen verwendet werden.
-
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet. Die IC50-Werte werden durch Auftragung der prozentualen Viabilität gegen die logarithmische Konzentration der Verbindung und Anpassung der Daten an eine sigmoidale Dosis-Wirkungs-Kurve ermittelt.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Abbildung 2: Arbeitsablauf des biologischen Screenings.
Abbildung 3: Vereinfachter RhoA/ROCK-Signalweg.
References
Application Notes and Protocols for High-Throughput Screening of Benzo[b]thiophene-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays involving Benzo[b]thiophene-4-carboxylic acid analogs. These compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, making them promising candidates for drug discovery programs.[1][2]
Introduction
Benzo[b]thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their structural versatility and diverse biological activities.[1] Analogs of this compound have been investigated for their therapeutic potential in various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1] High-throughput screening is an essential tool for efficiently evaluating large libraries of these analogs to identify promising lead compounds for further development.[1]
Data Presentation: Quantitative Biological Activity
The following tables summarize the biological activity of selected Benzo[b]thiophene analogs from various screening assays.
Table 1: Antibacterial Activity of Benzo[b]thiophene Analogs
| Compound ID | Target Organism | Assay Type | Activity Metric | Result | Reference |
| 5'- (carbonylamino)-2,3'- bithiophene-4'- carboxylate (Compound 5) | S. aureus | Broth Microdilution | MIC | 1.2 µg/mL | [3] |
| 5'- (carbonylamino)-2,3'- bithiophene-4'- carboxylate (Compound 6) | E. coli (model system) | Broth Microdilution | MIC | 1.8 µg/mL | [3] |
| (E)-6-chloro-N'-(pyridin-2- ylmethylene)benzo[b]thiophene-2- carbohydrazide (II.b) | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | MIC | 4 µg/mL | [4] |
| (E)-6-chloro-N'-(pyridin-2- ylmethylene)benzo[b]thiophene-2- carbohydrazide (II.b) | Daptomycin-resistant S. aureus | Broth Microdilution | MIC | 4 µg/mL | [4] |
| Benzo[b]thiophene-2-boronic acid (36) | E. coli AmpC β-lactamase | Enzyme Inhibition | Affinity (Ki) | 27 nM | [5] |
| Benzo[b]thiophene-based 1,3-diketone (7b) | Multidrug-resistant M. tuberculosis H37Ra | Broth Microdilution | MIC | 2.73–22.86 µg/mL | [6] |
| Benzo[b]thiophene-based flavone (8c) | Dormant M. bovis BCG | Broth Microdilution | MIC | 0.60 µg/mL | [6] |
| Benzo[b]thiophene-based flavone (8g) | Dormant M. bovis BCG | Broth Microdilution | MIC | 0.61 µg/mL | [6] |
Table 2: Anticancer Activity of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives
| Compound ID | Cell Line | Assay Type | Activity Metric | Result | Reference |
| Compound b19 | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Inhibition | Significant | [7] |
| Compound b19 | MDA-MB-231 (Breast Cancer) | Cell Migration | Inhibition | Significant | [7] |
| Compound b19 | MDA-MB-231 (Breast Cancer) | Cell Invasion | Inhibition | Significant | [7] |
| Compound b19 | MDA-MB-231 (Breast Cancer) | Apoptosis | Promotion | Significant | [7] |
Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene Analogs
| Compound ID | Enzyme | Assay Type | Activity Metric | Result | Reference |
| Compound 5f (Benzothiophene-chalcone hybrid) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 62.10 µM | [8] |
| Compound 5h (Benzothiophene-chalcone hybrid) | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 | 24.35 µM | [8] |
Experimental Protocols
General High-Throughput Screening Workflow for Benzo[b]thiophene Analog Libraries
This protocol outlines a generalized workflow for the high-throughput screening of a library of novel benzothiophene derivatives to identify hit compounds with a specific biological activity.[1]
A. Assay Development and Miniaturization:
-
Select a biologically relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).
-
Optimize assay conditions such as reagent concentrations, incubation times, and temperature for robustness and reproducibility.
-
Miniaturize the assay to a 96-well or 384-well plate format to increase throughput and reduce reagent consumption.
B. Compound Library Preparation:
-
Synthesize and purify a diverse library of this compound analogs.
-
Dissolve each compound in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.
-
Prepare intermediate compound plates by diluting the stock solutions to the desired screening concentration.
C. High-Throughput Screening:
-
Use automated liquid handlers to dispense the appropriate reagents (e.g., enzyme, substrate, cells) into the wells of the microplates.
-
Add the benzothiophene compounds from the intermediate plates to the assay plates.
-
Include positive controls (known inhibitor or activator) and negative controls (vehicle, e.g., DMSO) on each plate.
-
Incubate the plates for the optimized duration.
-
Read the plates using a suitable plate reader (e.g., spectrophotometer, fluorometer, luminometer).
D. Data Analysis:
-
Calculate the percentage of inhibition or activation for each compound relative to the controls.
-
Identify "hit" compounds that meet a predefined activity threshold.
-
Confirm the activity of hits through dose-response studies to determine potency (e.g., IC50 or EC50).
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard methods used for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[3][4]
A. Materials:
-
Benzo[b]thiophene analog library
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
B. Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.
-
Serially dilute the Benzo[b]thiophene analogs in CAMHB in the 96-well plates.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for RhoA/ROCK Pathway Inhibition Assay in Cancer Cells
This protocol is based on the investigation of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.[7]
A. Cell Culture and Treatment:
-
Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Benzo[b]thiophene analogs for a specified period (e.g., 24-72 hours).
B. Cell Proliferation Assay (e.g., MTT or SRB assay):
-
After treatment, add MTT or SRB reagent to the wells and incubate.
-
Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
C. Cell Migration and Invasion Assays (e.g., Transwell assay):
-
For migration, seed treated cells in the upper chamber of a Transwell insert.
-
For invasion, coat the insert with a basement membrane matrix before seeding the cells.
-
Add a chemoattractant to the lower chamber.
-
After incubation, remove non-migrated/invaded cells from the top of the insert.
-
Stain and count the cells that have migrated/invaded to the bottom of the insert.
D. Western Blot for Pathway Analysis:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key proteins in the RhoA/ROCK pathway (e.g., phosphorylated myosin light chain).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[b]thiophene-4-carboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-4-carboxylic acid and its derivatives are a versatile class of sulfur-containing heterocyclic compounds that have garnered significant interest in materials science. Their rigid, planar structure and rich electron-pi system impart unique electronic and photophysical properties, making them promising building blocks for a range of advanced materials. These notes provide an overview of their applications in organic electronics and metal-organic frameworks, complete with experimental protocols and performance data.
Application in Organic Field-Effect Transistors (OFETs)
Benzo[b]thiophene derivatives are utilized as organic semiconductors in OFETs due to their potential for high charge carrier mobility and environmental stability. The carboxylic acid group can be used for further functionalization to tune the material's properties and solubility.
Quantitative Data: Performance of Benzo[b]thiophene-Based OFETs
| Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Benzo[1,2-b:4,5-b']bis[b]benzothiophene derivative | 0.01 | - | Solution Processing | [1] |
| Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][2]benzothiophene derivative | 0.25 | 10⁵–10⁶ | Vacuum Deposition | |
| Benzothieno[2,3-b]thiophene derivative | 0.46 | > 10⁷ | - |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a general method for fabricating an OFET using a benzo[b]thiophene-based semiconductor.
Materials:
-
Benzo[b]thiophene-based organic semiconductor
-
Highly doped silicon wafer with a 300 nm SiO₂ layer (substrate)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Organic solvent for dissolving the semiconductor (e.g., chloroform, chlorobenzene)
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) for cleaning
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glove box with a nitrogen atmosphere
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with piranha solution for 20 minutes to create a hydrophilic surface (Caution: Piranha solution is extremely corrosive).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Surface Treatment:
-
Expose the cleaned substrates to HMDS vapor in a vacuum desiccator for 2 hours to create a hydrophobic surface, which improves the quality of the organic semiconductor film.
-
-
Organic Semiconductor Deposition:
-
Dissolve the benzo[b]thiophene-based semiconductor in a suitable organic solvent to a concentration of 5-10 mg/mL.
-
Inside a nitrogen-filled glove box, deposit the semiconductor solution onto the treated substrate via spin coating. A typical spin coating program is 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100-150 °C) for 30 minutes to improve crystallinity.
-
-
Electrode Deposition:
-
Using a shadow mask, deposit 50 nm of gold for the source and drain electrodes via thermal evaporation at a rate of 0.1-0.2 Å/s. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics in a nitrogen atmosphere to determine the hole mobility, on/off ratio, and threshold voltage.
-
Application in Organic Solar Cells (OSCs)
Derivatives of benzo[b]thiophene are employed as donor or acceptor materials in the active layer of organic solar cells. The carboxylic acid moiety can be esterified to attach different functional groups, thereby tuning the energy levels and morphology of the active layer to enhance photovoltaic performance.
Quantitative Data: Performance of OSCs with Benzo[b]thiophene-Based Materials
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| P15 (asymmetric benzodithiophene homopolymer) | BTP-eC9 | 11.5 | - | 22.04 | 65.87 |
| PM6 | Y6 with DBM additive | 18.7 | - | - | - |
| BDTS-2DPP based donor (M3) | - | 21.90 | 1.15 | - | 89.42 |
Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk heterojunction solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) as the hole transport layer (HTL)
-
Benzo[b]thiophene-based donor polymer
-
Fullerene or non-fullerene acceptor (e.g., PC₇₁BM, ITIC)
-
Calcium (Ca) and Aluminum (Al) for the cathode
-
Organic solvent (e.g., chlorobenzene, o-dichlorobenzene)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glove box with a nitrogen atmosphere
-
Solar simulator (AM 1.5G)
-
Source measure unit
Procedure:
-
Substrate Preparation:
-
Pattern the ITO-coated glass substrates using photolithography and etching.
-
Clean the substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
-
Hole Transport Layer Deposition:
-
Spin coat an aqueous solution of PEDOT:PSS onto the ITO surface at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Inside a nitrogen-filled glove box, prepare a blend solution of the benzo[b]thiophene-based donor polymer and the acceptor in a 1:1 to 1:1.5 weight ratio in a suitable organic solvent.
-
Spin coat the active layer blend onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a film thickness of 80-120 nm.
-
Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for 10-15 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Sequentially deposit 20 nm of Calcium and 100 nm of Aluminum at a pressure below 10⁻⁶ Torr.
-
-
Device Encapsulation and Characterization:
-
Encapsulate the devices with a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Measure the current density-voltage (J-V) characteristics under a solar simulator with an intensity of 100 mW/cm² (AM 1.5G).
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Application in Metal-Organic Frameworks (MOFs)
This compound can serve as an organic linker in the synthesis of metal-organic frameworks (MOFs). The resulting MOFs can exhibit interesting properties such as luminescence, porosity, and catalytic activity, making them suitable for applications in sensing, gas storage, and separation.
Experimental Protocol: Solvothermal Synthesis of a MOF using a Benzo[b]thiophene-based Linker
This protocol provides a general procedure for the solvothermal synthesis of a MOF.
Materials:
-
This compound or a dicarboxylic acid derivative
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Equipment:
-
Oven
-
Centrifuge
-
Powder X-ray diffractometer (PXRD)
Procedure:
-
Reactant Preparation:
-
In a glass vial, dissolve the benzo[b]thiophene-based carboxylic acid linker and the metal salt in the chosen solvent or a mixture of solvents. The molar ratio of linker to metal salt needs to be optimized for the desired structure.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours.
-
Allow the autoclave to cool down slowly to room temperature.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
To exchange the high-boiling point solvent within the pores, immerse the crystals in a more volatile solvent like ethanol or chloroform for 2-3 days, with the solvent being replaced periodically.
-
-
Activation:
-
Activate the MOF by heating the solvent-exchanged crystals under vacuum to remove the solvent molecules from the pores. The activation temperature should be chosen carefully to avoid the collapse of the framework.
-
-
Characterization:
-
Characterize the synthesized MOF using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine the surface area and porosity.
-
Visualizations
Caption: Workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Caption: Fabrication workflow for a Bulk Heterojunction Organic Solar Cell (OSC).
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzo[b]thiophene-4-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Benzo[b]thiophene-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound is not as straightforward as its 2- or 3-substituted isomers. Common strategies often involve multi-step sequences. One plausible approach is the directed ortho-metalation of a suitable benzo[b]thiophene precursor, followed by carboxylation. Another strategy involves the construction of the thiophene ring onto a pre-functionalized benzene ring, for example, starting from a substituted 4-mercaptobenzoic acid derivative.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time, temperature, and reagent stoichiometry. Side reactions, such as the formation of isomeric products or decomposition of starting materials or products, can also significantly lower the yield. The purity of starting materials and solvents is critical; moisture and other impurities can quench sensitive reagents like organolithiums.
Q3: What are the typical side products I should expect, and how can I minimize them?
A3: In a directed ortho-metalation approach, potential side products include the formation of other regioisomers if the directing group is not sufficiently effective, or the product of the reaction with residual electrophiles other than CO2. In syntheses involving cyclization, incomplete cyclization or the formation of polymeric materials can be an issue. To minimize side products, ensure a highly regioselective metalation step and a clean source of CO2 for the carboxylation. Purification of intermediates at each step is also recommended.
Q4: What are the best practices for the purification of the final product, this compound?
A4: this compound is a solid. Recrystallization is a common and effective method for purification.[1] Suitable solvent systems need to be determined empirically but could include ethanol, acetic acid, or a mixture of solvents like toluene/hexane. Acid-base extraction is another powerful technique to separate the carboxylic acid from neutral or basic impurities.[2] The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the purified carboxylic acid.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in Directed ortho-Metalation and Carboxylation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Insufficient organolithium reagent. 2. Inactive organolithium reagent due to moisture or improper storage. 3. Reaction temperature is too low. | 1. Increase the equivalents of the organolithium reagent (e.g., n-BuLi or s-BuLi). 2. Use freshly titrated or a new bottle of the organolithium reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. Gradually increase the reaction temperature for the metalation step. |
| Formation of multiple products | 1. Poor regioselectivity of the metalation step. 2. Reaction with atmospheric CO2 before the addition of the intended CO2 source. | 1. The choice of directing group on the benzo[b]thiophene is crucial. A strongly coordinating group will provide better regioselectivity. 2. Introduce the CO2 (e.g., dry ice or a stream of CO2 gas) quickly and efficiently to the reaction mixture at low temperature. |
| Product is contaminated with the de-lithiated starting material | Incomplete carboxylation. | 1. Ensure an excess of high-purity CO2 is used. 2. Allow the reaction to stir for a sufficient amount of time after the addition of CO2 before quenching. |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily product after work-up | Presence of greasy impurities, possibly from the organolithium reagent or silicone grease. | Utilize acid-base extraction to isolate the carboxylic acid. If the product is still oily, consider chromatography on silica gel, although this can be challenging with carboxylic acids. |
| Product co-crystallizes with a persistent impurity | The impurity has similar solubility properties to the desired product. | 1. Try a different recrystallization solvent or solvent system. 2. Consider converting the carboxylic acid to its methyl ester, which may be easier to purify by chromatography. The pure ester can then be hydrolyzed back to the carboxylic acid. |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent. | Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Adding a co-solvent in which the product is less soluble (an anti-solvent) can help induce crystallization. |
Experimental Protocols
Proposed Synthesis of this compound via Directed ortho-Metalation
This protocol describes a plausible, though not explicitly documented, synthetic route. Optimization of each step is likely necessary.
Step 1: Synthesis of a Suitable Benzo[b]thiophene Precursor (e.g., 4-Bromo-benzo[b]thiophene)
A detailed protocol for this step would depend on the chosen synthetic route to the precursor itself. For the purpose of this guide, we will assume 4-Bromo-benzo[b]thiophene is available.
Step 2: Directed ortho-Metalation and Carboxylation
-
Preparation: Under an inert atmosphere (Argon), add 4-Bromo-benzo[b]thiophene (1.0 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Crush dry ice into a fine powder and quickly add it in excess to the reaction mixture with vigorous stirring. The reaction mixture will likely become a thick slurry.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Signaling Pathways and Workflows
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Benzo[b]thiophene-4-carboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
Q1: I am struggling with the synthesis of this compound. What is a reliable synthetic route and what are the common pitfalls?
A1: A common and effective method for synthesizing this compound is through the lithiation of 4-bromobenzo[b]thiophene followed by carboxylation with carbon dioxide (dry ice). However, this procedure is sensitive to moisture and air, which can lead to low yields and side products.
Troubleshooting Common Synthesis Problems:
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete lithiation due to inactive n-butyllithium (n-BuLi) or presence of moisture. | Use freshly titrated n-BuLi. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Quenching of the organolithium intermediate by atmospheric CO2 or moisture before the addition of dry ice. | Maintain a strictly inert atmosphere throughout the reaction. Add freshly crushed, high-purity dry ice in excess directly to the reaction mixture. | |
| Formation of Benzo[b]thiophene as a major byproduct | The organolithium intermediate is protonated before it can react with CO2. | This is often due to traces of water in the solvent or on the glassware. Ensure all reagents and equipment are scrupulously dried. |
| Difficulty in isolating the product | The product may be soluble in the aqueous layer during workup if the pH is not sufficiently acidic. | Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., 2M HCl) to ensure complete precipitation of the carboxylic acid. |
Purification of this compound
Q2: What is the best way to purify crude this compound? I am having trouble removing a persistent impurity.
A2: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for successful purification.
Troubleshooting Purification Issues:
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" during recrystallization | The solvent is too nonpolar for the compound, or the solution is cooled too rapidly. | Use a more polar solvent or a solvent mixture (e.g., ethanol/water, acetic acid/water). Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor recovery of the purified product | The chosen solvent is too good at dissolving the product, even at low temperatures. | Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent pair system can be effective here. |
| Persistent impurities remain after recrystallization | The impurity has similar solubility properties to the product. | Consider an alternative purification method such as column chromatography on silica gel. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective. |
Esterification and Amidation Reactions
Q3: I am attempting to perform an esterification/amidation reaction with this compound, but the reaction is sluggish and gives low yields. What could be the issue?
A3: The carboxylic acid group at the 4-position of the benzo[b]thiophene ring system may exhibit some steric hindrance, and its electronic properties can influence reactivity. Standard coupling conditions may need optimization.
Troubleshooting Esterification and Amidation:
| Problem | Potential Cause | Recommended Solution |
| Low conversion in Fischer esterification | The equilibrium is not sufficiently shifted towards the product. | Use a large excess of the alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄). Remove water as it is formed using a Dean-Stark apparatus. |
| Low yield in amide coupling reactions | Inefficient activation of the carboxylic acid. Steric hindrance from the bulky benzo[b]thiophene moiety. | Use a more potent coupling agent such as HATU or HOBt/EDC. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is also recommended. For sterically hindered amines, consider converting the carboxylic acid to the more reactive acid chloride first using thionyl chloride or oxalyl chloride. |
| Side reactions observed | The coupling reagents are not suitable for the specific substrates. | Ensure that the chosen coupling reagent is compatible with other functional groups present in your starting materials. For example, some coupling reagents can react with unprotected hydroxyl or amino groups. |
Experimental Protocols
Synthesis of this compound from 4-Bromobenzo[b]thiophene
Materials:
-
4-Bromobenzo[b]thiophene
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Dry ice (solid carbon dioxide)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromobenzo[b]thiophene (1.0 eq) in anhydrous diethyl ether or THF in an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Carefully and quickly, add the crushed dry ice in several portions to the reaction mixture. A vigorous reaction will occur.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 1-2 with 2M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary:
| Reaction | Starting Material | Reagents | Typical Yield | Key Parameters |
| Synthesis | 4-Bromobenzo[b]thiophene | n-BuLi, Dry Ice | 70-85% | Anhydrous conditions, -78 °C |
| Esterification | This compound | Alcohol, H₂SO₄ | 60-90% | Excess alcohol, removal of water |
| Amidation | This compound | Amine, HATU, DIPEA | 75-95% | Anhydrous solvent, inert atmosphere |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Synthesis
Caption: Troubleshooting workflow for low synthesis yield.
Signaling Pathway Inhibition by Benzo[b]thiophene Derivatives
Some derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, certain amide derivatives have shown inhibitory activity against protein kinases.
Caption: Inhibition of a generic kinase signaling pathway.
Improving the solubility of Benzo[b]thiophene-4-carboxylic acid for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with Benzo[b]thiophene-4-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
A1: this compound is a hydrophobic molecule with low solubility in water.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[2][3]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1.78 mg of this compound (Molar Mass: 178.21 g/mol ).
-
Dissolving: Add the weighed compound to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[2]
| Parameter | Value | Reference |
| Molar Mass | 178.21 g/mol | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Typical Stock Conc. | 10-30 mM | [2] |
| Storage Temperature | -20°C to -80°C | [2] |
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. Several strategies can mitigate this problem.
Troubleshooting Workflow
Caption: Workflow for troubleshooting precipitation.
Strategy 1: Lower the Final DMSO Concentration
High concentrations of DMSO can be toxic to cells and can also promote compound precipitation.[2] The final concentration of DMSO in your assay should ideally be kept below 1%, and often below 0.1%.[2]
-
Action: Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM) to reduce the amount of DMSO added to the assay medium.
Strategy 2: Use a Co-solvent System
Co-solvents can increase the solubility of non-polar molecules by reducing the dielectric constant of the aqueous solution.[]
-
Action: Prepare your stock solution in a mixed solvent system, such as DMSO:PEG 400 or DMSO:Ethanol. A common starting point is a 1:1 ratio.
| Co-Solvent | Typical Final Concentration | Mechanism |
| Ethanol | < 1% | Reduces solvent polarity |
| Propylene Glycol | < 5% | Reduces solvent polarity |
| Polyethylene Glycol 400 (PEG 400) | < 5% | Reduces solvent polarity |
Strategy 3: Modify the Dilution Protocol
-
Action: Instead of adding the stock solution directly to the final buffer volume, perform serial dilutions. Additionally, ensure rapid mixing upon addition to the aqueous buffer to avoid localized high concentrations that can lead to precipitation.
Q3: Can I use pH adjustment to improve the solubility of this compound in my assay buffer?
A3: Yes. As a carboxylic acid, the solubility of this compound is highly dependent on pH.[][6] By increasing the pH of the buffer above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous solutions.[7][8]
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add a fixed amount of your DMSO stock solution to each buffer to achieve the desired final concentration.
-
Equilibrate: Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.
-
Observe: Visually inspect for precipitation. For a quantitative measurement, you can filter the solutions and measure the concentration of the soluble compound using UV-Vis spectroscopy or HPLC.
| pH Condition | Expected State of Carboxylic Acid | Expected Aqueous Solubility |
| pH < pKa | Protonated (Acidic form) | Low |
| pH ≈ pKa | 50% Protonated / 50% Deprotonated | Moderate |
| pH > pKa | Deprotonated (Salt form) | High |
Important Consideration: Ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of cells or proteins.[7]
Q4: Are there alternative methods to improve solubility if co-solvents and pH adjustment are not sufficient or compatible with my assay?
A4: Yes, using cyclodextrins is an excellent alternative for improving the solubility of hydrophobic compounds.[9]
Mechanism of Action: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules like this compound, forming a "host-guest" inclusion complex.[9][10][11] This complex effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.[12]
Caption: Cyclodextrin encapsulation mechanism.
Experimental Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation: Add the this compound stock solution (in DMSO) to the HP-β-CD solution.
-
Incubation: Gently mix and incubate the solution, sometimes with slight warming, to facilitate the formation of the inclusion complex.
-
Application: Use this complexed solution for your biological assay.
Key Advantages of Cyclodextrins:
-
High Solubilization Power: Can increase solubility by several orders of magnitude.[11]
-
Biocompatibility: Derivatives like HP-β-CD are generally considered safe and have low toxicity in cell-based assays.[11]
-
Bioavailability: The encapsulated drug is kept in a bioavailable form.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. chembk.com [chembk.com]
- 6. fiveable.me [fiveable.me]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. youtube.com [youtube.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. alzet.com [alzet.com]
- 12. scispace.com [scispace.com]
Side-product formation in the synthesis of Benzo[b]thiophene-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzo[b]thiophene-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues related to side-product formation in the two primary synthetic routes for this compound.
Route 1: Lithiation of 4-Bromobenzo[b]thiophene and subsequent Carboxylation
This synthetic pathway involves the reaction of 4-bromobenzo[b]thiophene with an organolithium reagent, followed by quenching with carbon dioxide.
Diagram of the Troubleshooting Workflow for Route 1:
Caption: Troubleshooting workflow for the synthesis of this compound via lithiation.
Question: I am observing a significant amount of unreacted 4-bromobenzo[b]thiophene in my final product. What could be the cause and how can I resolve it?
Answer:
The presence of unreacted starting material, 4-bromobenzo[b]thiophene, is a common issue and typically points to incomplete lithium-halogen exchange. Here are the potential causes and troubleshooting steps:
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Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water in your solvent, glassware, or starting material will quench the reagent, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Poor Quality or Incorrect Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents can vary.
-
Solution: Titrate the organolithium reagent before use to determine its exact concentration. This will ensure you are adding the correct stoichiometric amount.
-
-
Insufficient Equivalents of Organolithium Reagent: Typically, a slight excess of the organolithium reagent is used to ensure complete conversion.
-
Solution: Increase the equivalents of the organolithium reagent (e.g., from 1.1 to 1.3 equivalents).
-
-
Inadequate Reaction Time or Temperature: The lithium-halogen exchange may not have gone to completion.
-
Solution: Extend the reaction time at low temperature (e.g., -78 °C) before adding the carbon dioxide.
-
Question: My reaction is clean according to TLC, but after workup and purification, the yield of this compound is low. What are the potential side reactions?
Answer:
Low yields despite apparent full conversion of the starting material can be attributed to side reactions of the highly reactive 4-lithiobenzo[b]thiophene intermediate.
-
Reaction with Solvent: If not performed at a sufficiently low temperature, the organolithium intermediate can react with ethereal solvents like THF.
-
Solution: Maintain a reaction temperature of -78 °C throughout the lithiation and carboxylation steps.
-
-
Reaction with n-Butyl Bromide: When using n-butyllithium, the byproduct n-butyl bromide can react with the 4-lithiobenzo[b]thiophene intermediate.
-
Solution: This is less common at low temperatures, but using tert-butyllithium can mitigate this, as the tert-butyl bromide byproduct is less reactive.
-
-
Protonation during Workup: Premature protonation of the lithium carboxylate salt by an acidic medium before the addition of a strong acid can lead to loss of product.
-
Solution: Ensure the reaction mixture is quenched with a strong acid (e.g., HCl) only after the carboxylation is complete to protonate the carboxylate salt.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Undried THF | Anhydrous, freshly distilled THF | Reduced quenching of organolithium reagent. |
| Temperature | -60 °C to -40 °C | Strictly -78 °C | Minimized side reactions with solvent. |
| Organolithium Reagent | 1.1 eq (untitrated) | 1.2 eq (freshly titrated) | Ensures complete lithiation. |
| Quenching Agent | Gaseous CO2 bubbled through | Solid dry ice added in excess | Efficient carboxylation. |
Route 2: Hydrolysis of 4-Cyanobenzo[b]thiophene
This route involves the conversion of 4-cyanobenzo[b]thiophene to the corresponding carboxylic acid, typically under acidic or basic conditions.
Diagram of the Troubleshooting Workflow for Route 2:
Caption: Troubleshooting workflow for the synthesis of this compound via nitrile hydrolysis.
Question: My final product is contaminated with a significant amount of Benzo[b]thiophene-4-carboxamide. How can I improve the conversion to the carboxylic acid?
Answer:
The presence of the amide is a classic sign of incomplete hydrolysis of the nitrile. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide as a stable intermediate.[1][2] To drive the reaction to completion, consider the following:
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Reaction Time and Temperature: Insufficient heating or reaction time will result in the isolation of the amide.
-
Solution: Increase the reaction time and/or temperature. For example, if you are refluxing in 6M HCl for 4 hours, try extending it to 8 hours or using a higher boiling solvent if compatible.
-
-
Concentration of Acid or Base: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst.
-
Solution: Use a more concentrated solution of acid or base. However, be cautious as overly harsh conditions can lead to degradation of the desired product.
-
-
Water Content: Water is a reactant in the hydrolysis.
-
Solution: Ensure that a sufficient excess of water is present in the reaction mixture.
-
| Parameter | Condition A (Favors Amide) | Condition B (Favors Carboxylic Acid) | Expected Outcome |
| Hydrolysis Conditions | Mild acid/base, shorter reaction time | Strong acid/base (e.g., 12M HCl or 6M NaOH), prolonged reflux | Complete conversion to the carboxylic acid. |
| Temperature | 80 °C | Reflux (>100 °C) | Drives the second hydrolysis step (amide to acid). |
| Workup | Neutralization before complete hydrolysis | Acidification (for basic hydrolysis) after reaction completion | Isolation of the desired carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: A common and effective starting material is 4-bromobenzo[b]thiophene. This allows for a straightforward conversion to the carboxylic acid via lithium-halogen exchange followed by carboxylation. Another viable route starts from a precursor that can be converted to 4-cyanobenzo[b]thiophene, which is then hydrolyzed.
Q2: How can I purify the final product, this compound, from the common side-products?
A2:
-
From unreacted 4-bromobenzo[b]thiophene: An acid-base extraction is highly effective. The carboxylic acid product is soluble in an aqueous basic solution (e.g., NaHCO3 or NaOH), while the neutral starting material will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.
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From Benzo[b]thiophene-4-carboxamide: As the amide is neutral, an acid-base extraction can also be used to separate it from the acidic product. Alternatively, recrystallization from a suitable solvent can be effective, as the carboxylic acid and amide often have different solubilities.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying side-products?
A3:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side-products and unreacted starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying and quantifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product purity and separation of closely related impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Carboxylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 4-bromobenzo[b]thiophene (1.0 eq) and anhydrous diethyl ether or THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1-1.3 eq, solution in hexanes) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1-2 hours.
-
Carboxylation: A large excess of crushed dry ice is added in several portions to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched with water. The organic layer is extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous layers are combined and washed with diethyl ether to remove any neutral impurities.
-
Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
-
Setup: A round-bottom flask is charged with 4-cyanobenzo[b]thiophene (1.0 eq) and a solution of 6M HCl or 6M NaOH.
-
Hydrolysis: The mixture is heated to reflux and stirred vigorously for 8-16 hours. The reaction progress can be monitored by TLC.
-
Workup (Acidic Hydrolysis): The reaction mixture is cooled to room temperature and the precipitated product is collected by filtration, washed with water, and dried.
-
Workup (Basic Hydrolysis): The reaction mixture is cooled to room temperature and washed with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
References
Recrystallization Methods for High-Purity Benzo[b]thiophene-4-carboxylic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity Benzo[b]thiophene-4-carboxylic acid through recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
Researchers may face several common issues during the recrystallization of this compound. This guide provides a systematic approach to diagnosing and resolving these problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a high degree. - Presence of impurities that depress the melting point. | - Select a solvent with a lower boiling point. - Reduce the cooling rate to allow for gradual crystal formation. - Add a slightly larger volume of the hot solvent to ensure the compound remains dissolved at a temperature below its melting point. - Attempt to use a co-solvent system to modify the solubility characteristics. |
| Poor or No Crystal Formation | - Too much solvent was used, resulting in a solution that is not saturated upon cooling. - The cooling process is too rapid, preventing nucleation. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. - If all else fails, a different solvent or solvent system should be selected. |
| Low Crystal Yield | - A significant amount of the compound remains dissolved in the mother liquor. - Premature crystallization during hot filtration. - Incomplete transfer of crystals from the crystallization flask to the filter. | - Minimize the amount of hot solvent used to dissolve the compound. - Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation. - To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration. - Ensure all crystals are transferred by rinsing the flask with a small amount of the cold recrystallization solvent and adding this to the filter. |
| Discolored Crystals | - Presence of colored impurities from the synthesis. - Thermal degradation of the compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Avoid prolonged heating of the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data is not extensively published, ethanol, particularly in a hot solution, has been shown to be an effective solvent for recrystallizing substituted benzo[b]thiophenes.[1] A mixed solvent system of ethyl acetate and heptane is another viable option.[1] For aromatic carboxylic acids in general, mixtures of alcohols (like ethanol or methanol) and water are often good choices.[1]
Q2: How can I select an appropriate solvent system for recrystallization?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test small amounts of the crude product in various solvents. Ethanol, ethyl acetate, and mixtures with non-polar solvents like heptane or hexane are recommended for initial screening.
Q3: What are the common impurities in the synthesis of this compound and how can recrystallization help remove them?
A3: Common impurities in the synthesis of aromatic carboxylic acids can include starting materials, reagents, and byproducts from side reactions. While specific impurities for this compound synthesis are dependent on the synthetic route, recrystallization is effective at removing impurities with different solubility profiles than the desired compound. For instance, more polar or less polar impurities may remain in the mother liquor during the crystallization process.
Q4: My compound is still impure after one recrystallization. What should I do?
A4: A second recrystallization step is often necessary to achieve high purity. It is recommended to use the same solvent system if the first recrystallization showed good recovery. Alternatively, using a different solvent system for the second recrystallization can be effective in removing impurities that have similar solubility in the first solvent.
Experimental Protocols
The following are detailed methodologies for key recrystallization experiments.
Protocol 1: Recrystallization from Hot Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Recrystallization from Ethyl Acetate/Heptane
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in Protocol 1.
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Inducing Crystallization: While the solution is still hot, slowly add heptane dropwise until a slight cloudiness persists, indicating the solution is saturated. If too much heptane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and heptane.
-
Drying: Dry the crystals under vacuum.
Visualizing the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
References
Challenges in the scale-up of Benzo[b]thiophene-4-carboxylic acid production
Welcome to the Technical Support Center for the production of Benzo[b]thiophene-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 4-Bromobenzo[b]thiophene (Intermediate) | 1. Incomplete cyclization reaction. 2. Suboptimal temperature for the cyclization. 3. Degradation of starting materials or product. | 1. Monitor reaction progress closely using TLC or HPLC and consider extending the reaction time. 2. Optimize the reaction temperature; polyphosphoric acid (PPA) catalyzed cyclizations often require elevated temperatures (e.g., 120-130°C), ensure even heating at larger scales. 3. Ensure starting materials are of high purity and the reaction is performed under an inert atmosphere if sensitive reagents are used. |
| Low Yield of this compound (Final Product) | 1. Incomplete lithium-halogen exchange. 2. Inefficient carboxylation. 3. Quenching of the organolithium intermediate by moisture or other electrophiles. | 1. Ensure the organolithium reagent (e.g., n-BuLi or t-BuLi) is fresh and accurately titrated. The addition should be performed at low temperatures (e.g., -78°C) to prevent side reactions. 2. Use a high concentration of CO2 (e.g., by bubbling dry CO2 gas through the solution or adding crushed dry ice). Ensure efficient mixing to maximize gas-liquid contact. 3. All glassware, solvents, and reagents must be scrupulously dried. The reaction should be carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of Isomeric Impurities | 1. Lack of regioselectivity during the initial synthesis of the benzo[b]thiophene core. 2. Isomerization during the carboxylation step. | 1. Employ a synthetic route that ensures the desired regiochemistry, such as starting with a pre-functionalized benzene derivative where the substitution pattern is already established. 2. Maintain low temperatures during the formation and reaction of the organolithium intermediate to minimize the potential for rearrangement. |
| Product Contamination with Starting Material | 1. Incomplete reaction during the carboxylation step. 2. Insufficient amount of organolithium reagent or CO2. | 1. Increase the reaction time and monitor for the disappearance of the 4-bromobenzo[b]thiophene starting material by TLC or HPLC. 2. Use a slight excess of the organolithium reagent and ensure a sustained, high concentration of CO2. |
| Difficulty in Product Isolation/Purification | 1. Presence of closely related impurities. 2. The product is a fine powder that is difficult to filter. 3. Emulsion formation during aqueous work-up. | 1. Optimize crystallization conditions (solvent system, temperature, cooling rate) to improve the separation of impurities. Recrystallization from a suitable solvent like ethanol/water or acetic acid/water is often effective. 2. Adjust the crystallization parameters to obtain larger crystals. Consider using a filter press for large-scale filtration. 3. Add brine or a small amount of a different organic solvent to break the emulsion. Allow for a longer separation time in the reactor or use a centrifuge. |
| Exotherm and Temperature Control Issues During Scale-Up | 1. Inadequate heat removal capacity of the reactor. 2. The addition rate of the organolithium reagent is too fast. | 1. Ensure the reactor's cooling system is sufficient for the heat generated by the highly exothermic lithium-halogen exchange. Consider using a reactor with a larger surface area-to-volume ratio or external cooling loops. 2. Add the organolithium reagent slowly and controllably, for example, via a syringe pump, while carefully monitoring the internal temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable method for synthesizing this compound?
A1: A common and scalable approach involves a multi-step synthesis. This typically starts with the construction of a 4-substituted benzo[b]thiophene, such as 4-bromobenzo[b]thiophene. The bromo-substituent then serves as a handle for introducing the carboxylic acid group, often via a lithium-halogen exchange followed by carboxylation with carbon dioxide. This method offers good control over regioselectivity, which can be a challenge with other synthetic strategies.[1]
Q2: How can I improve the yield and purity of the final product during the carboxylation step?
A2: To improve yield and purity, it is crucial to maintain strictly anhydrous conditions to prevent quenching the highly reactive organolithium intermediate. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere. The temperature should be kept low (typically -78°C) during the lithium-halogen exchange and the initial phase of the carboxylation. Ensuring a high concentration of dry CO2 and efficient mixing is also key to maximizing the carboxylation reaction over side reactions.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concern is the use of organolithium reagents like n-butyllithium, which are highly pyrophoric and react violently with water. Large-scale reactions involving these reagents must be conducted in appropriate reactors by trained personnel with strict adherence to safety protocols for handling pyrophoric materials. The lithium-halogen exchange is also highly exothermic and requires a robust cooling system to maintain temperature control and prevent runaway reactions.
Q4: What are the most common impurities I should expect, and how can I remove them?
A4: Common impurities may include the unreacted starting material (4-bromobenzo[b]thiophene), the protonated side-product (benzo[b]thiophene), and potentially other isomers if the initial synthesis of the core structure lacked regioselectivity. Purification is typically achieved through recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, can be effective. The acidic nature of the product also allows for purification by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.
Q5: Can you provide a general overview of the analytical methods for monitoring the reaction and assessing product purity?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative analysis of reaction conversion and for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product and identifying any impurities.
Data Presentation
The following tables provide representative data for the synthesis of this compound at different scales. Note that these are illustrative values and should be optimized for your specific process.
Table 1: Synthesis of 4-Bromobenzo[b]thiophene (Intermediate)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (mol) | 0.05 | 5 | 250 |
| Solvent Volume (L/mol) | 0.4 | 0.5 | 0.6 |
| Reaction Temperature (°C) | 120-130 | 125-135 | 130-140 |
| Reaction Time (hours) | 5 | 7 | 10 |
| Typical Yield (%) | 78 | 75 | 72 |
| Purity (by HPLC, %) | >98 | >98 | >97 |
Table 2: Synthesis of this compound (Final Product)
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Production Scale (25 kg) |
| 4-Bromobenzo[b]thiophene (mol) | 0.023 | 2.3 | 117 |
| n-Butyllithium (mol eq.) | 1.1 | 1.05 | 1.02 |
| Solvent Volume (L/mol) | 0.5 | 0.7 | 1.0 |
| Reaction Temperature (°C) | -78 | -75 to -70 | -70 to -65 |
| Reaction Time (hours) | 2 | 4 | 6 |
| Typical Yield (%) | 85 | 80 | 78 |
| Purity (by HPLC, %) | >99 | >99 | >98.5 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 4-Bromobenzo[b]thiophene
This protocol is adapted from a known procedure for the synthesis of 4-bromobenzo[b]thiophene.[2]
Materials:
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1-Bromo-3-(2,2-dimethoxyethylthio)benzene (13.8 g, 0.05 mol)
-
Chlorobenzene (120 mL)
-
Polyphosphoric acid (PPA) (20 g)
-
Sodium bicarbonate (10% aqueous solution)
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Anhydrous sodium sulfate
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Petroleum ether
Procedure:
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To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add chlorobenzene (100 mL) and polyphosphoric acid (20 g).
-
Begin stirring and heat the mixture to 120-130°C using an oil bath.
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Dissolve 1-bromo-3-(2,2-dimethoxyethylthio)benzene (13.8 g) in chlorobenzene (20 mL) and add it dropwise to the reaction flask over approximately 1 hour.
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After the addition is complete, continue to stir the mixture under reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
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Decant the chlorobenzene layer and extract the residue with two 50 mL portions of chlorobenzene.
-
Combine all chlorobenzene phases and concentrate under reduced pressure.
-
To the concentrated residue, add petroleum ether (50 mL) and wash the solution with 10% sodium bicarbonate solution (50 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield 4-bromobenzo[b]thiophene.
Protocol 2: Multi-Gram Synthesis of this compound
This protocol describes a general procedure for the carboxylation of an aryl halide via lithium-halogen exchange.
Materials:
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4-Bromobenzo[b]thiophene (10.65 g, 50 mmol)
-
Anhydrous diethyl ether or THF (250 mL)
-
n-Butyllithium (1.6 M in hexanes, 34.4 mL, 55 mmol)
-
Dry ice (crushed, ~50 g)
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium hydroxide (1 M aqueous solution)
-
Ethyl acetate
Procedure:
-
Set up a 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Add 4-bromobenzo[b]thiophene (10.65 g) and anhydrous diethyl ether (250 mL) to the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (34.4 mL) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice into a coarse powder.
-
Carefully and quickly, add the crushed dry ice to the reaction mixture in several portions, ensuring vigorous stirring. A significant exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 2 M hydrochloric acid until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and extract the product into 1 M sodium hydroxide solution (3 x 50 mL).
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Wash the combined basic aqueous layers with ethyl acetate (50 mL) to remove any neutral impurities.
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Cool the aqueous layer in an ice bath and acidify with 2 M hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
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The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
Overcoming poor reactivity in Benzo[b]thiophene-4-carboxylic acid coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor reactivity and other challenges in your coupling reactions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Possible Causes:
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Poor Reactivity of the Substrate: this compound can be an electronically challenging substrate. The carboxylic acid group is electron-withdrawing, which can deactivate the aromatic system towards certain catalytic cycles.
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Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium catalyst, leading to catalyst inhibition.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical for successful coupling with challenging substrates.
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Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
Solutions:
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Protect the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester. This modification can improve solubility and reduce catalyst inhibition. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
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Optimize the Catalyst System:
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Catalyst: For Suzuki reactions, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common choices. If these fail, consider more active catalysts like Pd₂(dba)₃ with a suitable phosphine ligand.
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Ligand: Electron-rich and bulky phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can enhance catalyst activity and stability.
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Base: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. For Heck reactions, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common. The strength and solubility of the base can significantly impact the reaction outcome.
-
-
Solvent Selection: Aprotic polar solvents like DMF, dioxane, or toluene are frequently used. A co-solvent system, such as toluene/ethanol/water for Suzuki reactions, can improve the solubility of all components.
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Increase Reaction Temperature: Higher temperatures can often overcome activation energy barriers. Microwave irradiation can also be a powerful tool to accelerate slow reactions.
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Consider Decarboxylative Coupling: This strategy uses the carboxylic acid itself as a leaving group, avoiding the need for a pre-halogenated substrate. This approach can be effective for heteroaromatic carboxylic acids.
Problem 2: Poor Yield in Amide Coupling Reactions
Possible Causes:
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Steric Hindrance: The benzo[b]thiophene ring may sterically hinder the approach of the amine to the activated carboxylic acid.
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Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can exhibit poor reactivity.
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Ineffective Coupling Reagent: Not all coupling reagents are suitable for every substrate combination.
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Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to low yields.
Solutions:
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Choice of Coupling Reagent: For sterically hindered or electron-deficient partners, more potent coupling reagents are often necessary.
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Standard Reagents: EDC/HOBt or DCC/DMAP are common starting points.
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Uronium-based Reagents: HATU, HBTU, or PyBOP are generally more effective for challenging couplings.[1] They react with the carboxylic acid to form highly reactive activated esters.
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Phosphonium-based Reagents: PyBOP is a phosphonium salt that is particularly effective and does not react with the free amine component.[1]
-
-
Optimize Reaction Conditions:
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Base: A non-nucleophilic base like DIPEA or triethylamine is typically used to neutralize the acid and facilitate the reaction.
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Solvent: Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are preferred. Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.[2]
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Temperature: While many amide couplings proceed at room temperature, gentle heating may be required for challenging substrates.
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Convert to Acyl Chloride: A more reactive intermediate can be formed by converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with the amine, often in the presence of a base like pyridine or triethylamine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of 4-bromo-benzo[b]thiophene-2-carboxylic acid ester is giving low yields. How can I improve it?
A1: Low yields in this Suzuki coupling can often be attributed to catalyst selection and reaction conditions. Here are some troubleshooting steps:
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Catalyst and Ligand: If you are using Pd(PPh₃)₄, consider switching to a more robust catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.
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Base and Solvent: Ensure your base (e.g., K₂CO₃ or K₃PO₄) is finely powdered and anhydrous. A mixed solvent system like dioxane/water or toluene/ethanol/water can improve solubility and reaction rates.[3]
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Temperature: Increasing the reaction temperature to 80-100 °C or using microwave heating can significantly improve the yield.
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Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Q2: I am struggling with the direct C-H arylation of benzo[b]thiophene at the 4-position. What conditions should I try?
A2: Direct C-H arylation can be a powerful alternative to traditional cross-coupling reactions. For regioselective C-4 arylation of a 2,3-disubstituted thiophene, specific conditions are required. While direct C-4 arylation of unsubstituted benzo[b]thiophene is challenging due to the higher reactivity of the C2 and C3 positions, for appropriately substituted systems, success has been reported.[4][5] Consider the following:
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Catalyst: Palladium catalysts like Pd(OAc)₂ are commonly used.
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Oxidant/Additive: A silver salt such as Ag₂CO₃ or AgOAc is often required as an oxidant.
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Solvent: Solvents like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) have been shown to promote C-H activation.[5]
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Regioselectivity: Be aware that you may get a mixture of isomers, and optimization will be key to favor C-4 functionalization.
Q3: What is the best way to perform a Sonogashira coupling with a 4-halo-benzo[b]thiophene derivative?
A3: For a successful Sonogashira coupling, the key is to use a reliable palladium catalyst and a copper(I) co-catalyst.
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Catalyst System: A common system is a combination of a palladium(0) source like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.
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Base: An amine base such as triethylamine or diisopropylamine is essential. It also serves as the solvent in many cases.
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Solvent: If a co-solvent is needed, THF or DMF are good choices.
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Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: My amide coupling reaction with this compound is not going to completion. What should I do?
A4: Incomplete conversion in amide coupling reactions with this substrate is a common issue.
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Reagent Stoichiometry: Try using a slight excess (1.1-1.2 equivalents) of the amine and the coupling reagent.
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Order of Addition: First, activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This can improve the yield by favoring the reaction with the intended amine over side reactions.[6]
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Reaction Time and Temperature: For sluggish reactions, increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C) can drive the reaction to completion.
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Alternative Activation: If standard coupling reagents fail, consider converting the carboxylic acid to the more reactive acyl fluoride.[7]
Data Presentation
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-3,5-dimethylphenyl acetate | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | - | [3] |
| 2 | 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | - | [8] |
| 3 | 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | Good | [9] |
Table 2: Optimization of Amide Coupling Reagents for a Challenging Substrate
| Entry | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | HATU | DIPEA | DMF | RT | 96 | Low | [7] |
| 2 | EDC/HOBt | DIPEA | DCM | RT | 24 | Trace | [7] |
| 3 | BTFFH | DIPEA | CH₂Cl₂ | 80 | 24 | 85 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-benzo[b]thiophene-2-carboxylic Acid Methyl Ester
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Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be applied if the reaction is sluggish.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Troubleshooting workflow for poor amide coupling yields.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of Benzo[b]thiophene-4-carboxylic acid esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Benzo[b]thiophene-4-carboxylic acid esters, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound and its subsequent esterification. A reliable route involves the synthesis of the carboxylic acid precursor followed by a standard esterification reaction.
Q1: I am experiencing low yields during the hydrolysis and decarboxylation of the aminodiester precursor to form this compound. What are the possible causes and solutions?
A1: Low yields in this step are often attributed to incomplete hydrolysis, incomplete decarboxylation, or side reactions.
-
Incomplete Hydrolysis: The hydrolysis of the two ester groups requires harsh conditions.
-
Solution: Ensure a sufficiently high concentration of a strong base (e.g., NaOH or KOH) and an adequate reaction time and temperature. A mixture of water and a co-solvent like ethanol can improve the solubility of the starting material. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Incomplete Decarboxylation: The decarboxylation of the di-acid intermediate requires high temperatures.
-
Solution: After acidification of the hydrolysis reaction mixture, ensure the di-acid intermediate is heated to a sufficiently high temperature (often reflux in a high-boiling solvent) for an adequate amount of time to drive the decarboxylation to completion.
-
-
Side Reactions: At high temperatures and pH, side reactions such as ring opening or degradation can occur.
-
Solution: Carefully control the reaction temperature and time. Once the reaction is complete, cool the mixture promptly. Purification by recrystallization or column chromatography can help remove impurities.
-
Q2: My final this compound product is difficult to purify. What are common impurities and how can I remove them?
A2: Common impurities include unreacted starting materials, the intermediate di-acid, and other regioisomers if the initial cyclization was not specific.
-
Purification Strategy:
-
Acid-Base Extraction: After the reaction, an acid-base workup can help remove neutral and basic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the desired carboxylic acid.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective in removing remaining impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid to the mobile phase can improve separation.
-
Q3: The esterification of my this compound is not going to completion. What should I do?
A3: Incomplete esterification can be due to several factors.
-
Insufficient Catalyst: For Fischer esterification, ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used.
-
Water Presence: The presence of water can shift the equilibrium back towards the carboxylic acid.
-
Solution: Use dry alcohol and glassware. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, methods that do not produce water, such as reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone), can be employed.
-
-
Steric Hindrance: While less common for the 4-position, significant steric bulk on the alcohol can slow down the reaction.
-
Solution: Increase reaction time and/or temperature, or switch to a more reactive esterification method.
-
Q4: I am seeing unexpected byproducts in my final ester product. What could they be?
A4: Byproducts can arise from impurities in the starting carboxylic acid or from side reactions during esterification.
-
From Starting Material: Impurities from the previous step will be carried over. Ensure the this compound is of high purity before proceeding with esterification.
-
During Esterification: Under harsh acidic conditions and high temperatures, sensitive functional groups on the benzo[b]thiophene ring could potentially react.
-
Solution: Use milder esterification conditions if possible. Purification of the final ester is typically achieved by silica gel column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound esters. Please note that yields can vary based on the specific substrate and scale of the reaction.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrolysis & Decarboxylation | Dimethyl 3-aminobenzo[b]thiophene-2,4-dicarboxylate | 1. NaOH, Ethanol/H₂O2. Concentrated HCl | 100 (Reflux) | 4-8 | 70-85 |
| Esterification (Fischer) | This compound, Alcohol (e.g., Methanol, Ethanol) | Catalytic H₂SO₄ | Reflux | 6-12 | 80-95 |
| Esterification (Alkyl Halide) | This compound, Alkyl iodide (e.g., MeI, EtI) | K₂CO₃, DMF | 60-80 | 4-6 | 85-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the hydrolysis and decarboxylation of a suitable precursor, such as Dimethyl 3-aminobenzo[b]thiophene-2,4-dicarboxylate.
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Dimethyl 3-aminobenzo[b]thiophene-2,4-dicarboxylate in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Acidification and Decarboxylation:
-
Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). A precipitate of the intermediate di-acid will form.
-
Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation. The solid should dissolve and then a new precipitate of the final product may form upon cooling.
-
-
Isolation and Purification:
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Further purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol/water).
-
Protocol 2: Synthesis of Methyl Benzo[b]thiophene-4-carboxylate (Fischer Esterification)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of dry methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound esters.
Caption: Experimental workflow for the synthesis of this compound esters.
Validation & Comparative
Spectroscopic Analysis: A Comparative Guide to Benzo[b]thiophene-4-carboxylic Acid and its Analogs
For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a critical toolkit for this purpose. This guide offers a comparative overview of the spectroscopic characteristics of Benzo[b]thiophene-4-carboxylic acid and related compounds, providing available experimental data and standardized protocols for these analytical techniques.
Due to a lack of readily available experimental spectroscopic data for this compound, this guide will focus on a comparative analysis with structurally related and commercially available alternatives: Benzo[b]thiophene-2-carboxylic acid, Benzoic acid, and Thiophene-2-carboxylic acid. This comparison will allow for an inferential understanding of the spectroscopic properties of the target molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the comparative compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | Aromatic Protons | COOH | Solvent |
| Benzo[b]thiophene-2-carboxylic acid | - | 8.12 (s, 1H) | 7.98 (dd, 1H) | 7.50 (dd, 1H) | 8.02 (d, 1H), 8.23 (d, 1H) | - | 13.57 (bs, 1H) | DMSO-d6 |
| Benzoic acid | - | - | - | - | - | 8.03 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H)[1] | 11.57 (s, 1H) | CDCl3 |
| Thiophene-2-carboxylic acid | - | 7.84 (dd, 1H) | 7.18 (dd, 1H) | 7.63 (dd, 1H) | - | - | - | CDCl3 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | COOH | Solvent |
| Benzo[b]thiophene-2-carboxylic acid | 142.6 | 129.89 | 137.59 | 125.84 | 127.20 | 132.07 | 122.60 | 135.82 | 163.48 | DMSO-d6 |
| Benzoic acid | 130.2 | 128.5 | - | 133.8 | 128.5 | 130.2 | - | 129.3 | 172.6 | CDCl3[2] |
| Thiophene-2-carboxylic acid | 134.4 | 134.4 | - | 128.1 | - | - | - | 138.8 | 162.7 | CDCl3 |
Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carbonyl) | C-O Stretch | Aromatic C-H Stretch |
| Benzo[b]thiophene-2-carboxylic acid | Broad, ~3000 | ~1680 | ~1300 | ~3100 |
| Benzoic acid | 3300-2500 (broad)[3] | 1700-1680[3] | 1320-1210[3] | 3080-3030[3] |
| Thiophene-2-carboxylic acid | Broad, ~3000 | ~1670 | ~1290 | ~3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Benzo[b]thiophene-2-carboxylic acid | 178 | 161 (M-OH), 133 (M-COOH) |
| Benzoic acid | 122 | 105 (M-OH), 77 (C₆H₅⁺) |
| Thiophene-2-carboxylic acid | 128 | 111 (M-OH), 83 (M-COOH) |
Table 5: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Benzo[b]thiophene-2-carboxylic acid | ~290, ~250 | Methanol |
| Benzoic acid | 227[4] | Methanol |
| Thiophene-2-carboxylic acid | ~245, ~265 | Ethanol |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient, but may be adjusted to improve signal-to-noise or resolution.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[5]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilute the sample as needed for the specific instrument.[6]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[7]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[8]
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. PhotochemCAD | Benzoic acid [photochemcad.com]
- 5. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Experimental reporting [rsc.org]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Benzo[b]thiophene-4-carboxylic Acid and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of functional groups on this bicyclic system can dramatically influence its physicochemical properties and pharmacological effects. This guide provides an objective comparison of Benzo[b]thiophene-4-carboxylic acid and its positional isomers, offering insights into their potential for drug development based on available data.
Physicochemical Properties: A Comparative Overview
The location of the carboxylic acid group on the benzo[b]thiophene ring system significantly alters the molecule's electronic distribution and, consequently, its acidity (pKa) and lipophilicity (XlogP). These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties for the complete set of isomers.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted XlogP |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 3.35 | 2.8[1] | |
| Benzo[b]thiophene-3-carboxylic acid | C₉H₆O₂S | 178.21 | 3.88 | 2.6[2] | |
| This compound | C₉H₆O₂S | 178.21 | 3.71 | 2.5 [3] | |
| Benzo[b]thiophene-5-carboxylic acid | C₉H₆O₂S | 178.21 | 4.09 | 2.5 | |
| Benzo[b]thiophene-6-carboxylic acid | C₉H₆O₂S | 178.21 | 4.14 | 2.5 | |
| Benzo[b]thiophene-7-carboxylic acid | C₉H₆O₂S | 178.21 | 3.82 | 2.5[4] |
Note: pKa and XlogP values are predicted and should be considered as estimates.
Biological Activity and Therapeutic Potential: A Tale of Isomers
The isomeric position of the carboxyl group on the benzo[b]thiophene scaffold plays a crucial role in defining the compound's biological activity. While direct comparative studies on the parent acids are limited, research on their derivatives highlights distinct therapeutic avenues for each isomer.
Benzo[b]thiophene-2-carboxylic acid: Derivatives of this isomer have been extensively investigated for their antimicrobial and antitubercular properties .[5] Acylhydrazone derivatives, for instance, have shown promising activity against multidrug-resistant Staphylococcus aureus.[5] Furthermore, some derivatives act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[6]
Benzo[b]thiophene-3-carboxylic acid: This isomer is a precursor for compounds with significant anticancer activity .[7] Notably, its 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[7][8] This suggests a potential for developing targeted cancer therapies based on this scaffold.
This compound: There is limited specific biological data available for the 4-carboxylic acid isomer in the public domain. Its structural similarity to the other isomers suggests it may possess interesting biological properties, representing an underexplored area for drug discovery.
Benzo[b]thiophene-5-carboxylic acid: Research has pointed towards the anti-inflammatory potential of derivatives of this isomer. This suggests that the 5-carboxylic acid scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.
Benzo[b]thiophene-6-carboxylic acid: Similar to the 4- and 5-isomers, there is a scarcity of specific biological activity data for the 6-carboxylic acid isomer, presenting an opportunity for further investigation.
Benzo[b]thiophene-7-carboxylic acid: Information regarding the specific biological activities of the 7-carboxylic acid isomer is not well-documented in readily available literature, marking it as another area with potential for novel discoveries.
Signaling Pathway and Experimental Workflows
To illustrate the biological context and experimental approaches for evaluating these compounds, the following diagrams are provided.
Caption: Inhibition of the RhoA/ROCK signaling pathway by a Benzo[b]thiophene-3-carboxylic acid derivative.
Caption: A typical workflow for antimicrobial screening of Benzo[b]thiophene carboxylic acid isomers.
Experimental Protocols
To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols are essential. Below are representative methodologies for assessing antimicrobial activity and cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of each benzo[b]thiophene carboxylic acid isomer in a suitable solvent (e.g., DMSO).
- Microbial Strains: Use standardized cultures of pathogenic bacteria or fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
- Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-Well Plates: Use sterile, flat-bottom 96-well microtiter plates.
2. Assay Procedure:
- Dispense the growth medium into all wells of the 96-well plate.
- Perform serial two-fold dilutions of the test compounds directly in the plate to achieve a range of concentrations.
- Inoculate each well with a standardized suspension of the microbial strain.
- Include positive controls (microbes in media without compound) and negative controls (media only).
- Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).
3. Data Analysis:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
1. Cell Culture and Plating:
- Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 for anticancer studies) in appropriate culture medium.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the benzo[b]thiophene carboxylic acid isomers in the cell culture medium.
- Replace the existing medium in the wells with the medium containing the test compounds.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
- Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion
The isomeric position of the carboxylic acid group on the benzo[b]thiophene core is a critical determinant of biological activity. While benzo[b]thiophene-2-carboxylic acid derivatives are promising as antimicrobial agents, the -3-carboxylic acid scaffold shows potential in the development of anticancer therapies. The remaining isomers, including the titular this compound, are less explored and represent a fertile ground for new drug discovery initiatives. The provided experimental protocols offer a standardized approach for the comparative evaluation of these interesting molecules. Further research into the structure-activity relationships of this compound class is warranted to fully unlock its therapeutic potential.
References
- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(b)thiophene-3-carboxylic acid | C9H6O2S | CID 601280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H6O2S) [pubchemlite.lcsb.uni.lu]
- 4. 1-Benzothiophene-7-carboxylic acid | C9H6O2S | CID 14235073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Benzo[b]thiophene-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The validation of compound purity is a cornerstone of reliable and reproducible research in the fields of medicinal chemistry and drug development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Benzo[b]thiophene-4-carboxylic acid, a crucial heterocyclic building block in the development of various therapeutic agents. By presenting objective experimental data and detailed methodologies, this document aims to equip researchers with the necessary tools to ensure the quality and integrity of their synthesized compounds.
Comparison with Structural Isomers and Related Compounds
To provide a thorough context for purity validation, this guide compares the analytical properties of this compound with its structural isomers and related thiophene-based carboxylic acids. These compounds are often potential impurities in the synthesis of the target molecule or represent viable alternatives in drug discovery programs.
Table 1: Physicochemical Properties of this compound and Its Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₆O₂S | 178.21 | 188-189 |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 241-244 |
| Benzo[b]thiophene-3-carboxylic acid | C₉H₆O₂S | 178.21 | 178-182[1] |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127[2] |
| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | 136-141[3] |
Experimental Protocols for Purity Validation
A multi-technique approach is recommended for the robust validation of synthesized this compound purity. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided as a starting point for method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically suitable for the analysis of benzothiophene carboxylic acids.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v) containing 0.1% phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.[4][5][6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 230-254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for dissolving carboxylic acids for NMR analysis.[8] Deuterated chloroform (CDCl₃) can also be used.[9]
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum. The presence of impurities will be indicated by peaks that do not correspond to the structure of this compound. Integration of the impurity peaks relative to the main compound's peaks can provide a quantitative estimate of their concentration.
-
¹³C NMR: A proton-decoupled carbon spectrum will show a single peak for each unique carbon atom in the molecule. The presence of additional peaks suggests impurities.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift (>10 ppm). |
| ¹³C | Aromatic carbons generally resonate between 120-140 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield, typically in the range of 165-180 ppm. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to identify potential impurities by their mass-to-charge ratio (m/z).
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids, as it readily forms the [M-H]⁻ ion.[10]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the LC-MS system, such as acetonitrile or methanol.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion of this compound (expected [M-H]⁻ at m/z 177.0) and any other ions present.
Data Interpretation: The presence of ions with m/z values that do not correspond to the target compound or its expected fragments may indicate the presence of impurities.
Table 3: Expected Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M-H]⁻ (m/z) |
| This compound | ESI- | 177.0 |
| Benzo[b]thiophene-2-carboxylic acid | ESI- | 177.0 |
| Benzo[b]thiophene-3-carboxylic acid | ESI- | 177.0 |
| Thiophene-2-carboxylic acid | ESI- | 127.0 |
| Thiophene-3-carboxylic acid | ESI- | 127.0 |
Workflow and Pathway Visualizations
To further clarify the processes involved in purity validation and the potential biological context of this compound derivatives, the following diagrams are provided.
References
- 1. spectrabase.com [spectrabase.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]
- 4. Separation of 3-Thiophenecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo[b]thiophene-4-carboxylic acid and Benzo[b]thiophene-2-carboxylic acid for Researchers
For Immediate Release
This guide provides a detailed comparison of the physicochemical properties and biological activities of two isomeric compounds, Benzo[b]thiophene-4-carboxylic acid and Benzo[b]thiophene-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Physicochemical Properties: A Tale of Two Isomers
This compound and Benzo[b]thiophene-2-carboxylic acid share the same molecular formula (C₉H₆O₂S) and molar mass. However, the positional difference of the carboxylic acid group on the benzothiophene scaffold leads to distinct physicochemical properties, as summarized in the table below.
| Property | This compound | Benzo[b]thiophene-2-carboxylic acid |
| Molecular Formula | C₉H₆O₂S[1] | C₉H₆O₂S[2][3] |
| Molar Mass | 178.21 g/mol [1] | 178.21 g/mol [2] |
| Melting Point | 188-189 °C[1] | 238-243 °C[4] |
| Boiling Point | 376.2 ± 15.0 °C (Predicted)[1] | Not available |
| Density | 1.419 ± 0.06 g/cm³[1][5] | Not available |
| pKa | 3.34 ± 0.10 (Predicted)[1] | Not available |
| Solubility | Not available | Soluble in ethanol, acetone, and chloroform; insoluble in water. |
Biological Activity: A Focus on Antimicrobial and Anticancer Potential
Benzothiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. While direct comparative studies with quantitative IC50 values for this compound and Benzo[b]thiophene-2-carboxylic acid are not extensively documented in publicly available literature, the existing research on related structures provides valuable insights.
Derivatives of Benzo[b]thiophene-2-carboxylic acid have been investigated for their potential as antimicrobial agents. For instance, acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus. This highlights the potential of the benzo[b]thiophene-2-carboxylic acid scaffold as a starting point for the development of novel antibacterial agents.
Similarly, derivatives of Benzo[b]thiophene-3-carboxylic acid , a closely related isomer, have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway.[6] This suggests that the position of the carboxylic acid group can significantly influence the biological target and activity of these compounds.
Further research is warranted to directly compare the biological activities of the 4- and 2-isomers to elucidate structure-activity relationships and identify the more promising candidate for specific therapeutic applications.
Experimental Protocols
Synthesis of Benzo[b]thiophene Carboxylic Acids
A general procedure for the synthesis of Benzo[b]thiophene-2-carboxylic acid derivatives involves the hydrolysis of the corresponding ester. For example, a solution of ethyl benzo[b]thiophene-2-carboxylate in ethanol can be treated with a solution of sodium hydroxide. The reaction mixture is typically stirred at room temperature overnight. After workup, which includes acidification and extraction, the desired carboxylic acid can be isolated.
Caption: General workflow for the synthesis of Benzo[b]thiophene-2-carboxylic acid.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
To evaluate and compare the antimicrobial activity of these compounds, the broth microdilution method is a standard and quantitative approach to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Stock Solutions:
-
Dissolve this compound and Benzo[b]thiophene-2-carboxylic acid in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
2. Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
3. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
4. Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism in broth without compound) and negative (broth only) controls.
5. Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
6. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and Benzo[b]thiophene-2-carboxylic acid, while structurally similar, exhibit notable differences in their physicochemical properties, particularly their melting points. Both isomers belong to a class of compounds with recognized biological potential. However, a direct, quantitative comparison of their biological activities is an area that requires further investigation. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds in a comparative manner, which will be crucial for unlocking their full potential in medicinal chemistry and drug discovery.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene Derivatives as Antimicrobial Agents
This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzo[b]thiophene derivatives, with a specific focus on their antimicrobial properties against various pathogens. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary of Antimicrobial Activity
The antimicrobial efficacy of various benzo[b]thiophene derivatives has been evaluated against a panel of microorganisms. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds, highlighting the impact of different substitutions on the benzo[b]thiophene core.
| Compound ID | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) | Reference |
| I.b | H | H | H | 4-(Dimethylamino)benzylidene | S. aureus | > 64 | [1] |
| I.g | H | H | H | 4-Hydroxybenzylidene | S. aureus | 32 | [1] |
| I.h | H | H | H | 4-Hydroxy-3-methoxybenzylidene | S. aureus | 32 | [1] |
| I.j | H | H | H | 4-Fluorobenzylidene | S. aureus | 32 | [1] |
| I.l | H | H | H | 4-Nitrobenzylidene | S. aureus | 16 | [1] |
| II.b | H | Cl | H | Pyridin-2-ylmethylene | S. aureus | 4 | [1][2] |
| 12E | - | - | 3-(4-aminobenzoethynyl) | 2-(thiophen-2-yl) | S. aureus | High Activity | [3] |
| 12J | - | - | 3-(2-aminobenzoethynyl) | 2-(thiophen-2-yl) | S. aureus | High Activity | [3] |
| 12L | - | - | 3-ethynyl | 2-(thiophen-2-yl) | S. aureus | High Activity | [3] |
| 10 | - | - | 3-iodo | 2-(thiophen-2-yl) | C. albicans | Antifungal Potential | [3] |
| 12K | - | - | 3-(trimethylsilylethynyl) | 2-(thiophen-2-yl) | C. albicans | Antifungal Potential* | [3] |
*Qualitative data from the source indicates significant activity, but specific MIC values were not provided in the abstract.
Structure-Activity Relationship Insights
The SAR studies of benzo[b]thiophene acylhydrazone derivatives reveal several key insights into their antimicrobial activity against Staphylococcus aureus. The unsubstituted benzo[b]thiophene-2-carbohydrazide serves as a foundational scaffold.[1]
-
Substitution on the Benzylidene Ring: Modifications on the benzylidene ring attached to the hydrazone moiety significantly influence the antibacterial potency.
-
Electron-donating groups, such as the dimethylamino group in compound I.b , result in a loss of activity (MIC > 64 µg/mL).[1]
-
In contrast, the presence of a nitro group (an electron-withdrawing group) in compound I.l enhances the activity (MIC = 16 µg/mL).[1]
-
Halogen substitutions, like the fluoro group in compound I.j , also contribute to antibacterial efficacy (MIC = 32 µg/mL).[1]
-
-
Substitution on the Benzo[b]thiophene Core: Introducing substituents onto the benzo[b]thiophene nucleus can further enhance the antimicrobial effect.
-
Other Derivatives: Other studies have shown that substitutions at the 3-position of the benzo[b]thiophene ring with ethynyl and iodo groups can impart significant antibacterial and antifungal properties.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the synthesized benzo[b]thiophene derivatives against various microbial strains are typically determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus) at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (MHII) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in MHII broth in 96-well microtiter plates.
3. Incubation:
-
The prepared microbial inoculum is added to each well containing the serially diluted compounds.
-
The plates are incubated at 37°C for 16-20 hours under aerobic conditions.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Appropriate controls, including a growth control (no compound), a sterility control (no inoculum), and a solvent control (DMSO), are included in each assay.
Visualizations
General Workflow of a Structure-Activity Relationship (SAR) Study
Caption: General workflow of a structure-activity relationship study.
Signaling Pathway Inhibition by Benzo[b]thiophene Derivatives
While the provided search results focus on the antimicrobial and other biological activities of benzo[b]thiophene derivatives, some studies delve into their mechanism of action, such as the inhibition of specific signaling pathways. For instance, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as anticancer agents that target the RhoA/ROCK pathway.[4][5]
Caption: Inhibition of the RhoA/ROCK signaling pathway.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of various substituted benzothiophenes, supported by experimental data. The unique structural features of the benzothiophene scaffold, consisting of a benzene ring fused to a thiophene ring, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This document delves into their anticancer, antimicrobial, and anti-inflammatory properties, presenting a comprehensive overview to advance research and development in this promising class of heterocyclic compounds.
Anticancer Activity
Substituted benzothiophenes have demonstrated significant potential as anticancer agents, operating through various mechanisms to impede tumor growth and proliferation.[1] Certain derivatives have been shown to interfere with critical cellular processes such as tubulin polymerization, leading to mitotic arrest and apoptosis.[2] Others exhibit inhibitory activity against key signaling pathways implicated in cancer progression.[1]
Comparative Anticancer Potency
The following table summarizes the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for selected substituted benzothiophene analogs against a panel of human cancer cell lines. This data allows for a direct comparison of their cytotoxic potencies.
| Compound ID | Substitution Pattern | Cancer Cell Line | GI₅₀ (nM) | IC₅₀ (µM) | Reference |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | NCI-60 Panel (various) | 10.0 - 90.9 | - | [2] |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Panel (various) | 21.1 - 98.9 | - | [2] |
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Panel (various) | < 10.0 - 39.1 | - | [2] |
| 15 | Aminobenzo[b]thiophene 1,1-dioxide derivative | Various | - | 0.33 - 0.75 | [3] |
| 3e | 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[4]benzothieno[3,2-b]pyran-3-carbonitrile | HCT-116 | - | MG-MID GI₅₀: 0.11 | [5] |
Experimental Protocol: Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the general procedure for evaluating the cytotoxic potency of substituted benzothiophenes against cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Materials:
-
Substituted benzothiophene compounds
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at a specific wavelength (typically between 540 and 595 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. The GI₅₀ or IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways in Anticancer Activity
Substituted benzothiophenes can exert their anticancer effects by modulating various signaling pathways. One such pathway is the STAT3 signaling cascade, which is often constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance.
Caption: Inhibition of the STAT3 signaling pathway by substituted benzothiophenes.[3]
Some benzothiophene derivatives have been shown to induce cell cycle arrest and apoptosis. The mechanism often involves the disruption of microtubule dynamics, leading to the activation of apoptotic pathways.
Caption: Benzothiophene-induced cell cycle arrest and apoptosis.[2][5]
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains has necessitated the development of novel antimicrobial agents, with benzothiophenes representing a promising scaffold for this purpose.[6] The antimicrobial potential of benzothiophene derivatives is influenced by the nature and position of substituents on the core structure.[6]
Comparative Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted benzothiophene derivatives against various microbial strains.
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1 | 3-chloro-2-(1-hydroxycyclohexyl)-1-benzothiophene | 4 | >128 | 8 | [4] |
| 2 | 3-bromo-2-(1-hydroxycyclohexyl)-1-benzothiophene | 8 | >128 | 16 | [4] |
| 3b | Tetrahydrobenzothiophene derivative | - | 0.64 (µM) | - | [7] |
| 3f | Tetrahydrobenzothiophene derivative | - | 1.11 (µM) | - | [7] |
| 1e | Benzonaptho substituted benzimidazole benzothiophene | 10-20 | - | - | [8] |
| 1g | Tolyl substituted benzimidazole benzothiophene | 10-20 | - | - | [8] |
| 1h | Tolyl substituted benzimidazole benzothiophene | 10-20 | - | - | [8] |
Experimental Protocol: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[4]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Synthesized benzothiophene analogs
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the broth microdilution assay.
Anti-inflammatory Activity
Certain substituted benzothiophenes have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), in activated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol describes the measurement of nitric oxide production by macrophage cells (e.g., RAW 264.7) in response to an inflammatory stimulus (e.g., lipopolysaccharide - LPS) and the inhibitory effect of test compounds.[9][10]
Objective: To quantify the amount of nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with supplements
-
Lipopolysaccharide (LPS)
-
Substituted benzothiophene compounds
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the benzothiophene compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with the Griess reagent in a separate 96-well plate and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Structure-Activity Relationships (SAR)
The biological activity of substituted benzothiophenes is highly dependent on the nature and position of the substituents on the benzothiophene core. A summary of key SAR observations is presented below.
Caption: Structure-Activity Relationships of Substituted Benzothiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 1H and 13C NMR Spectra: Benzo[b]thiophene-4-carboxylic Acid and Related Compounds
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzo[b]thiophene-4-carboxylic acid, alongside related isomers and the foundational benzoic acid structure. This analysis is supported by experimental data to aid in the structural elucidation and characterization of these compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like benzo[b]thiophene carboxylic acids is as follows:
Sample Preparation:
-
Approximately 5-25 mg of the sample is required for ¹H NMR, while 50-100 mg is typical for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
The sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[1]
-
To ensure a homogeneous magnetic field, any solid particulates should be removed by filtering the solution into a clean 5 mm NMR tube.[3]
-
Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]
Data Acquisition:
-
Spectra are typically recorded on a spectrometer operating at frequencies of 300, 400, 500, or 600 MHz for ¹H NMR.[5]
-
For ¹³C NMR, corresponding frequencies would be 75, 100, 125, or 151 MHz.[5][6]
-
Standard pulse sequences are used for both ¹H (zg) and ¹³C (zgpg) acquisitions. ¹³C spectra are generally proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.
¹H and ¹³C NMR Data Interpretation
The following tables summarize the experimental NMR data for Benzoic acid and Benzo[b]thiophene-2-carboxylic acid, which serve as comparative benchmarks.
Table 1: ¹H and ¹³C NMR Spectral Data for Benzoic Acid
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz |
| 11.67 | s |
| 8.20 | d, J = 7.2 |
| 7.68 | t, J = 7.4 |
| 7.55 | t, J = 7.9 |
| Data sourced from a public chemistry database.[4] |
Table 2: ¹H and ¹³C NMR Spectral Data for Benzo[b]thiophene-2-carboxylic acid
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz |
| 12.43 (DMSO-d₆) | s |
| 8.33 (DMSO-d₆) | d, J=8.4 |
| 8.18-7.94 (DMSO-d₆) | m |
| 7.59-7.39 (DMSO-d₆) | m |
| Data is for a derivative, (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide, and assignments are inferred for the parent carboxylic acid.[5] |
Comparative Analysis and Predicted Data for this compound
¹H NMR Interpretation:
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding.
-
Aromatic Protons: For this compound, the protons on the thiophene ring (H-2 and H-3) and the benzene ring (H-5, H-6, and H-7) will exhibit distinct signals. The electron-withdrawing nature of the carboxylic acid group will deshield adjacent protons, causing them to resonate at a lower field. The coupling patterns (doublets, triplets, or multiplets) will be indicative of the proton-proton connectivities. For instance, H-5 would likely be a doublet coupled to H-6, and H-7 a doublet coupled to H-6, while H-6 would be a triplet (or doublet of doublets).
¹³C NMR Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm.[3]
-
Aromatic Carbons: The carbon atoms of the benzo[b]thiophene scaffold will resonate in the aromatic region (approximately 120-145 ppm). The carbon atom directly attached to the carboxylic acid group (C-4) will be significantly deshielded. The other quaternary carbons (C-3a and C-7a) will also have distinct chemical shifts. The protonated carbons will show signals corresponding to their electronic environment.
Logical Relationships in NMR Structural Elucidation
The process of determining a molecule's structure from its NMR spectra involves a logical workflow. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments, while the chemical shifts in both ¹H and ¹³C spectra provide information about the electronic environment of the nuclei. In the ¹H NMR spectrum, the integration gives the ratio of protons in different environments, and the splitting patterns reveal the connectivity between neighboring protons.
Caption: Logical workflow for NMR-based structure elucidation.
Signaling Pathway of NMR Data to Structure
The following diagram illustrates the conceptual pathway from the raw NMR data to the final elucidated chemical structure of a molecule like this compound.
Caption: Conceptual pathway from NMR data to chemical structure.
References
- 1. rsc.org [rsc.org]
- 2. 3,4-Dimethoxynitrobenzene(709-09-1) 13C NMR spectrum [chemicalbook.com]
- 3. Known Errors or Mistakes in SDBS [sdbs.db.aist.go.jp]
- 4. americanelements.com [americanelements.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Unraveling the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of Benzo[b]thiophene-4-carboxylic acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a comparative analysis of the anticipated mass spectrometry fragmentation of Benzo[b]thiophene-4-carboxylic acid, drawing on established principles and data from analogous structures.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily initiated by the ionization of the molecule to form the molecular ion (M•+). The molecular weight of this compound is 178.21 g/mol .
Key Predicted Fragmentation Pathways:
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion. This would yield a prominent peak at m/z 161 (M-17).[1] This is often a base peak or a significantly abundant ion in the spectra of aromatic carboxylic acids.
-
Loss of the Carboxyl Group (•COOH): The entire carboxylic acid group can be lost as a radical, leading to a fragment corresponding to the benzo[b]thiophene cation at m/z 133 (M-45).[1]
-
Decarboxylation (loss of CO2): Following the initial loss of a hydroxyl radical, the resulting acylium ion can lose a molecule of carbon monoxide (CO). However, a more direct route for some aromatic carboxylic acids is the loss of carbon dioxide (CO2) from the molecular ion, which would result in a fragment at m/z 134. This corresponds to the molecular ion of benzo[b]thiophene.[2]
-
Fragmentation of the Benzo[b]thiophene Ring: Subsequent fragmentation of the benzo[b]thiophene cation (m/z 134 or 133) would likely involve the loss of acetylene (C2H2) or other small neutral molecules, characteristic of the fragmentation of polycyclic aromatic hydrocarbons.
The following table summarizes the predicted key fragments for this compound.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure | Neutral Loss | Significance |
| Molecular Ion | 178 | [C9H6O2S]•+ | - | Parent molecule |
| Acylium Ion | 161 | [C9H5OS]+ | •OH | Characteristic of carboxylic acids |
| Benzo[b]thiophene Cation | 134 | [C8H6S]•+ | CO2 | Indicates decarboxylation |
| Phenyl Cation | 133 | [C8H5S]+ | •COOH | Loss of the entire carboxyl group |
Comparison with Structurally Similar Compounds
To substantiate these predictions, it is instructive to compare the expected fragmentation pattern with that of known, structurally related molecules.
Benzoic Acid
Benzoic acid, a simple aromatic carboxylic acid, provides a foundational comparison. Its mass spectrum is dominated by the loss of a hydroxyl radical to form the benzoyl cation (m/z 105), which is the base peak. The molecular ion (m/z 122) is also prominent. Further fragmentation of the benzoyl cation leads to the phenyl cation (m/z 77) through the loss of CO.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) |
| Benzoic Acid | 122 | 105 ([M-OH]+) | 77 ([C6H5]+), 51 |
| Predicted: this compound | 178 | 161 ([M-OH]+) | 134 ([M-CO2]•+), 133 ([M-COOH]+) |
Thiophene-2-carboxylic acid
Studies on substituted thiophene-2-carboxylic acids reveal that the initial fragmentation is typically the loss of the •OH radical, followed by the elimination of CO.[3] This is consistent with the behavior of carboxylic acids in general. The stability of the thiophene ring influences the subsequent fragmentation steps.
Experimental Protocols
To obtain high-quality mass spectra for this compound, the following experimental protocols are recommended.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that provides detailed structural information through extensive fragmentation.
Methodology:
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for purified samples.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically results in less fragmentation and provides accurate molecular weight information. It is particularly useful for polar and thermally labile molecules.
Methodology:
-
Sample Preparation: A dilute solution of the analyte (1-10 µg/mL) is prepared in a solvent mixture compatible with ESI, such as methanol/water or acetonitrile/water, often with the addition of a small amount of formic acid (0.1%) to promote protonation ([M+H]+) in positive ion mode, or a weak base like ammonium hydroxide for deprotonation ([M-H]-) in negative ion mode.[4][5]
-
Introduction: The solution is infused into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to a capillary needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Mass Analysis and Detection: The ions are guided into the mass analyzer and detected as described for EI-MS. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the protonated or deprotonated molecular ion for further structural elucidation.
Logical Workflow for Fragmentation Analysis
The process of analyzing the mass spectrum of a novel compound like this compound follows a logical progression. The accompanying diagram illustrates this workflow.
Caption: Logical workflow for the analysis of mass spectrometry data.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by initial losses from the carboxylic acid moiety, namely the hydroxyl radical and the entire carboxyl group, followed by fragmentation of the stable benzo[b]thiophene ring system. This predicted behavior is well-supported by the known fragmentation patterns of analogous aromatic carboxylic acids and thiophene derivatives. The experimental protocols outlined provide a robust framework for obtaining high-quality mass spectra to confirm these predictions and to facilitate the structural characterization of this and similar molecules, which is a critical step in the drug discovery and development pipeline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzo[b]thiophene [webbook.nist.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Comparing the acidity of Benzo[b]thiophene-4-carboxylic acid to other carboxylic acids
A comprehensive guide for researchers and drug development professionals on the relative acidity of Benzo[b]thiophene-4-carboxylic acid compared to other carboxylic acids, supported by experimental data and protocols.
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that governs its behavior in biological systems. For drug candidates, pKa influences crucial parameters such as solubility, membrane permeability, and target binding affinity. This guide provides a comparative analysis of the acidity of this compound against other relevant carboxylic acids, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Comparative Acidity: pKa Values
| Compound | Structure | pKa | Value Type |
| Benzoic Acid | C₆H₅COOH | 4.20[1][2] | Experimental |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 3.41 (predicted for 5-phenylmethoxy derivative)[3] | Predicted |
| Benzo[b]thiophene-2,6-dicarboxylic acid | C₁₀H₆O₄S | 3.27 (predicted)[4] | Predicted |
| This compound | C₉H₆O₂S | 3.34 (predicted) | Predicted |
| Benzo[b]thiophene-7-carboxylic acid, 2,3-dihydro-, 1,1-dioxide | C₉H₈O₄S | 2.60 (predicted)[1] | Predicted |
Note: The pKa is a measure of acid strength; a lower pKa value indicates a stronger acid.
Based on the predicted value, this compound (pKa ≈ 3.34) is a stronger acid than benzoic acid (pKa = 4.20). This increased acidity can be attributed to the electron-withdrawing nature of the fused thiophene ring system, which stabilizes the resulting carboxylate anion. The sulfur atom in the thiophene ring can participate in the delocalization of the negative charge, further enhancing the stability of the conjugate base.
Factors Influencing Acidity
The acidity of carboxylic acids is primarily influenced by the stability of the carboxylate anion formed upon deprotonation. Several factors contribute to this stability:
-
Inductive Effects: Electron-withdrawing groups attached to the carboxylic acid moiety increase acidity by pulling electron density away from the carboxylate group, thereby stabilizing the negative charge. Conversely, electron-donating groups decrease acidity.
-
Resonance Effects: Delocalization of the negative charge of the carboxylate anion through resonance significantly increases its stability and, consequently, the acidity of the parent acid.
-
Aromaticity: When the carboxylate group is attached to an aromatic ring, the electronic properties of the ring system influence acidity. Electron-withdrawing substituents on the aromatic ring generally increase acidity.
In the case of benzo[b]thiophene carboxylic acids, the fused aromatic system plays a crucial role in determining their acidity. The position of the carboxylic acid group on the benzo[b]thiophene scaffold affects the extent of electronic communication with the sulfur atom and the benzene ring, leading to variations in pKa among the different isomers.
Biological Relevance: Targeting the RhoA/ROCK Signaling Pathway
The acidity of drug-like molecules can have a profound impact on their biological activity. Benzo[b]thiophene derivatives have emerged as a promising class of compounds in drug discovery, with applications as anticancer and antimicrobial agents. Notably, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which is a key regulator of cellular processes and a validated target in cancer therapy.
The RhoA/ROCK pathway plays a critical role in cell proliferation, migration, and invasion. Its dysregulation is implicated in tumor growth and metastasis. Therefore, inhibitors of this pathway are of significant interest for the development of novel anticancer therapeutics.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Benzo[b]thiophene derivatives.
The acidity of benzo[b]thiophene carboxylic acid derivatives can influence their ability to interact with the active site of RhoA or its regulatory proteins. The ionization state of the carboxylic acid group at physiological pH will determine its potential to form hydrogen bonds or electrostatic interactions, which are critical for drug-target binding.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for understanding the acidic properties of a compound. Several experimental methods can be employed, each with its own advantages and considerations.
Potentiometric Titration
Potentiometric titration is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound of interest while monitoring the pH.
Protocol:
-
Solution Preparation: Prepare a standard solution of the carboxylic acid (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or dioxane to ensure solubility. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the carboxylic acid solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add the strong base titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectrophotometric Method
This method is based on the principle that the ionized and un-ionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at different pH values, the pKa can be determined.
Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.
-
Sample Preparation: Prepare a stock solution of the carboxylic acid. Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but at different pHs.
-
Spectrophotometry: Measure the UV-Vis absorption spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and un-ionized forms is maximal) against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure. The method relies on the change in the electrophoretic mobility of a compound as a function of pH.
Protocol:
-
Buffer and Sample Preparation: Prepare a series of background electrolytes (buffers) with different pH values. Dissolve the sample in a suitable solvent.
-
CE Analysis: Perform electrophoretic runs for the sample in each of the different pH buffers. A neutral marker is often included to correct for the electroosmotic flow.
-
Mobility Calculation: Calculate the effective electrophoretic mobility of the compound at each pH.
-
Data Analysis: Plot the effective mobility versus the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Conclusion
This compound is predicted to be a stronger acid than benzoic acid, a property that can significantly influence its behavior in biological systems and its potential as a drug candidate. The acidity of this and other benzo[b]thiophene carboxylic acid isomers is a critical parameter to consider in the design of novel therapeutics, such as inhibitors of the RhoA/ROCK signaling pathway. The experimental protocols provided in this guide offer robust methods for the accurate determination of pKa values, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Benzo[b]thiophene-4-carboxylic Acid
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides a comprehensive operational plan for the proper and safe disposal of Benzo[b]thiophene-4-carboxylic acid. The following procedures are grounded in established safety protocols for related chemical compounds and are designed to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related benzothiophene compounds, this compound should be treated as a hazardous substance. Potential hazards include skin, eye, and respiratory irritation, and it may be harmful if swallowed.[2][3] Furthermore, similar compounds have been identified as toxic to aquatic life with long-lasting effects.[4]
To mitigate risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Gloves should be inspected before use and disposed of properly. Protective clothing is necessary to prevent skin exposure.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust or aerosols may be generated. | To be used in accordance with OSHA 29 CFR 1910.134 or European Standard EN 149.[5] |
| Footwear | Closed-toe shoes. | Provides protection against spills and falling objects. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous.
-
Do not mix this waste with non-hazardous materials or other waste streams.[1]
-
Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions in a designated, chemically compatible, and properly sealed container.[6]
Step 2: Container Labeling
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
-
Ensure the storage area has secondary containment to manage any potential leaks.
Step 4: Professional Disposal
-
Disposal of this chemical waste must be conducted through a licensed hazardous waste disposal company.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal.
-
Provide the disposal company with all available safety information.
Step 5: Spill Management
-
Minor Spills: In a well-ventilated area, absorb the spill with an inert material like sand or vermiculite. Collect the absorbed material into a labeled hazardous waste container for disposal.[5]
-
Major Spills: Evacuate the area immediately and contact your institution's emergency response team.
Experimental Workflow and Disposal Logic
The following diagram outlines the decision-making process and workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
